3-Hydroxy imiquimod-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-1,1,3,3-tetradeuterio-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)/i6D2,7D2 |
InChIキー |
HRATYRRGCLIWCL-KXGHAPEVSA-N |
異性体SMILES |
[2H]C([2H])(C(C)C([2H])([2H])O)N1C=NC2=C1C3=CC=CC=C3N=C2N |
正規SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis and Characterization of Deuterated Imiquimod Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated analogs of imiquimod, a potent immune response modifier and Toll-like receptor 7 (TLR7) agonist. The introduction of deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of imiquimod, potentially leading to improved metabolic stability and an extended therapeutic window. This document outlines plausible synthetic routes for preparing deuterated imiquimod analogs, detailed experimental protocols for their characterization using modern analytical techniques, and a summary of their immunological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of next-generation immunomodulatory agents.
Introduction
Imiquimod, chemically known as 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, is an FDA-approved topical medication for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] Its therapeutic effects are primarily mediated through the activation of TLR7, which triggers the innate and adaptive immune systems to combat viral infections and neoplastic growths.[2][3][4]
The metabolic fate of imiquimod involves enzymatic oxidation, primarily by cytochrome P450 enzymes. Strategic replacement of hydrogen atoms with their stable isotope, deuterium, can significantly impact the rate of metabolic degradation due to the kinetic isotope effect. This "deuterium switch" can lead to a longer half-life, reduced dosing frequency, and potentially an improved safety profile.[5] This guide focuses on the synthesis and characterization of deuterated imiquimod analogs, providing a framework for their development and evaluation.
Mechanism of Action: Imiquimod and TLR7 Signaling
Imiquimod functions as an agonist for Toll-like receptor 7 (TLR7), which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[6][7] Upon binding to TLR7, imiquimod initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12).[8] These cytokines, in turn, stimulate a robust anti-viral and anti-tumor immune response.
Synthesis of Deuterated Imiquimod Analogs
The synthesis of deuterated imiquimod analogs can be achieved by modifying existing synthetic routes for imiquimod, primarily by introducing deuterated starting materials. A common strategy involves the deuteration of the isobutyl group.
Synthesis of 1-(Isobutyl-d6)-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod-d6)
A plausible synthetic route to Imiquimod-d6 is outlined below, starting from 4-chloro-1H-imidazo[4,5-c]quinoline and deuterated isobutylamine.
Experimental Protocol: Synthesis of Imiquimod-d6
Materials:
-
4-Chloro-1H-imidazo[4,5-c]quinoline
-
Isobutylamine-d7 (98 atom % D)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Ammonia (7N solution in methanol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step 1: Synthesis of 4-Chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline
-
To a solution of 4-chloro-1H-imidazo[4,5-c]quinoline (1.0 g, 5.2 mmol) in DMF (20 mL) is added triethylamine (1.1 mL, 7.8 mmol).
-
Isobutylamine-d7 (0.55 g, 6.8 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline as a solid.
Step 2: Synthesis of 1-(Isobutyl-d6)-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod-d6)
-
A solution of 4-chloro-1-(isobutyl-d6)-1H-imidazo[4,5-c]quinoline (0.8 g, 3.1 mmol) in 7N ammonia in methanol (25 mL) is heated in a sealed pressure vessel at 150 °C for 8 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Imiquimod-d6 as a crystalline solid.
Characterization of Deuterated Imiquimod Analogs
The synthesized deuterated imiquimod analogs must be thoroughly characterized to confirm their identity, purity, and isotopic enrichment.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. In ¹H NMR of Imiquimod-d6, the signals corresponding to the isobutyl protons will be absent or significantly reduced.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated analog, confirming the incorporation of deuterium. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.
Expected Characterization Data for Imiquimod-d6
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₀D₆N₄ |
| Molecular Weight | 246.35 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Signals corresponding to the quinoline and imidazole protons will be present, while the signals for the isobutyl protons (typically around δ 0.9-2.0 ppm) will be absent or show very low intensity. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Signals for all 14 carbon atoms should be present. The signals for the deuterated isobutyl carbons may show splitting due to C-D coupling or be broadened. |
| HRMS (ESI+) m/z | Calculated for C₁₄H₁₁D₆N₄ [M+H]⁺: 247.2021; Found: [Expected to be within ± 5 ppm] |
| HPLC Purity | > 98% |
Biological Activity Assessment
The biological activity of deuterated imiquimod analogs should be evaluated to ensure that deuteration does not negatively impact their ability to activate TLR7.
In Vitro TLR7 Activation Assay
Protocol:
-
HEK-Blue™ hTLR7 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.
-
Cells are seeded in 96-well plates and incubated with varying concentrations of the deuterated imiquimod analog and non-deuterated imiquimod as a positive control.
-
After a 24-hour incubation period, the SEAP activity in the cell supernatant is quantified using a colorimetric substrate.
-
The EC₅₀ values are calculated to compare the potency of the deuterated and non-deuterated compounds.
Cytokine Production Assay
Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
PBMCs are stimulated with different concentrations of the deuterated imiquimod analog and non-deuterated imiquimod.
-
After 24-48 hours, the levels of key cytokines (e.g., IFN-α, TNF-α) in the culture supernatants are measured using ELISA or multiplex bead-based assays.
Conclusion
The synthesis and characterization of deuterated imiquimod analogs represent a promising strategy for improving the pharmacokinetic properties of this important immunomodulatory drug. This guide provides a foundational framework for the preparation and evaluation of these novel compounds. The detailed protocols and expected characterization data serve as a practical resource for researchers in the field of drug discovery and development. Further in vivo studies will be necessary to fully elucidate the therapeutic potential of these deuterated analogs.
References
- 1. orb.binghamton.edu [orb.binghamton.edu]
- 2. scienceopen.com [scienceopen.com]
- 3. prepchem.com [prepchem.com]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of overlapped and noisy hydrogen/deuterium exchange mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 3-Hydroxy Imiquimod-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 3-Hydroxy imiquimod-d4, a deuterated analog of a metabolite of imiquimod. As a potent immune response modifier, its activity is primarily mediated through the agonism of Toll-like receptor 7 (TLR7). This document provides a comprehensive overview of the signaling pathways, experimental methodologies used for its characterization, and relevant quantitative data. The deuteration (-d4) serves as a stable isotope label for analytical purposes, particularly in pharmacokinetic studies, and is not expected to alter the core mechanism of action compared to its non-deuterated counterpart or the parent drug, imiquimod.
Introduction
Imiquimod is a synthetic imidazoquinoline amine that has garnered significant attention for its potent antiviral and antitumor properties.[1][2] It is clinically approved for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][3] The therapeutic efficacy of imiquimod stems from its ability to act as an immune response modifier, stimulating both the innate and adaptive immune systems.[2][4] 3-Hydroxy imiquimod is a metabolite of imiquimod, and this compound is its deuterated isotopologue, often used as an internal standard in analytical assays. This guide will focus on the established mechanism of action of imiquimod and its analogs, which is centered on the activation of Toll-like receptor 7 (TLR7).[5][6]
Core Mechanism of Action: TLR7 Agonism
The primary molecular target of this compound, like imiquimod, is Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[1][6] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.[6] Imiquimod and its analogs mimic the natural ligands of TLR7, thereby activating downstream signaling cascades.
The activation of TLR7 by this compound initiates a well-defined signaling pathway, predominantly occurring in antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and Langerhans cells.[1][2][4]
The key steps in the TLR7 signaling cascade are as follows:
-
Binding to TLR7: this compound binds to TLR7 located in the endosomal compartment of immune cells.[6]
-
MyD88 Recruitment: Upon activation, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][7]
-
IRAK Complex Formation: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, forming a complex.
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).
-
NF-κB and IRF Activation: TRAF6 activation leads to two critical downstream pathways:
-
NF-κB Pathway: Activation of the inhibitor of κB (IκB) kinase (IKK) complex, leading to the phosphorylation and degradation of IκB. This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.[6][7]
-
IRF Pathway: Activation of interferon regulatory factors (IRFs), particularly IRF7.
-
-
Cytokine and Chemokine Production: Nuclear translocation of NF-κB and IRFs results in the transcription and subsequent secretion of a variety of pro-inflammatory cytokines and chemokines, including:
The following diagram illustrates the TLR7 signaling pathway initiated by this compound.
Caption: TLR7 signaling pathway activated by this compound.
The cytokine milieu induced by this compound leads to the activation and recruitment of various immune cells, bridging the innate and adaptive immune responses.
-
Innate Immunity:
-
Adaptive Immunity:
-
Langerhans Cell Migration: Imiquimod promotes the migration of Langerhans cells from the epidermis to local lymph nodes.[1][8]
-
Th1-Biased Immune Response: The secretion of IL-12 promotes the differentiation of T helper cells towards a Th1 phenotype, which is crucial for cell-mediated immunity against viral and tumor cells.[4]
-
Activation of Cytotoxic T Lymphocytes (CTLs): The enhanced antigen presentation and Th1 response lead to the activation of CTLs that can recognize and eliminate infected or malignant cells.
-
The interplay between these cellular responses is depicted in the following workflow.
Caption: Workflow of the immune response to this compound.
Quantitative Data
| Parameter | Value | Assay System | Reference |
| TLR7 Agonist Activity (EC50) | ~1 µg/mL | Human TLR7 reporter cell line | [6] |
| IFN-α Induction | Dose-dependent | Human peripheral blood mononuclear cells (PBMCs) | [6] |
| TNF-α Induction | Dose-dependent | Human PBMCs | [1] |
Experimental Protocols
The mechanism of action of imiquimod and its analogs has been elucidated through a variety of in vitro and in vivo experiments. Below are representative protocols.
-
Objective: To determine the TLR7 agonist activity of a compound.
-
Methodology:
-
HEK-293 cells are stably transfected with a plasmid encoding human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
-
The cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound (e.g., this compound) or a known TLR7 agonist (e.g., imiquimod) as a positive control.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The activity of the SEAP reporter is quantified using a colorimetric or chemiluminescent substrate.
-
The EC50 value is calculated from the dose-response curve.
-
-
Objective: To measure the induction of pro-inflammatory cytokines by a test compound.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
The PBMCs are resuspended in complete RPMI-1640 medium and seeded in 96-well plates.
-
The cells are stimulated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., LPS for TLR4) are included.
-
After 24-48 hours of incubation, the culture supernatants are harvested.
-
The concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Objective: To evaluate the antitumor activity of a topically applied compound.
-
Methodology:
-
A suitable tumor model is established in immunocompetent mice (e.g., subcutaneous implantation of B16 melanoma cells).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
A cream formulation of the test compound or a vehicle control is applied topically to the tumor site daily or on a specified schedule.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
-
The logical flow for characterizing a novel TLR7 agonist like this compound is presented below.
Caption: Logical workflow for the characterization of a TLR7 agonist.
Conclusion
The mechanism of action of this compound is fundamentally identical to that of its parent compound, imiquimod, acting as a potent agonist of Toll-like receptor 7. Its interaction with TLR7 in immune cells triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and IRFs. This results in the production of a robust pro-inflammatory cytokine response, which in turn stimulates both innate and adaptive immunity to exert antiviral and antitumor effects. The deuterium labeling of this compound is a tool for analytical quantification and does not alter its biological activity. A thorough understanding of this mechanism is crucial for the continued development and application of TLR7 agonists in immunotherapy.
References
- 1. Imiquimod - Wikipedia [en.wikipedia.org]
- 2. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Imiquimod | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. invivogen.com [invivogen.com]
- 7. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Critical Role of 3-Hydroxy Imiquimod-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy imiquimod-d4, a deuterium-labeled analog of a primary metabolite of imiquimod, and its essential application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of imiquimod. The use of SIL-IS is paramount for achieving the accuracy, precision, and robustness required in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1]
Introduction to Imiquimod and the Need for a Robust Internal Standard
Imiquimod is an immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[2][3] It exerts its therapeutic effect by acting as a Toll-like receptor 7 (TLR7) agonist, which stimulates the innate and adaptive immune systems to release cytokines and mount an anti-viral and anti-tumor response.[2]
Accurate quantification of imiquimod and its metabolites in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be significantly affected by variability in sample preparation and matrix effects.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard to correct for these variations.[4]
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1,1,3,3-d4-1-ol |
| Molecular Formula | C₁₄H₁₂D₄N₄O |
| Molecular Weight | 260.33 g/mol |
| Parent Drug | Imiquimod |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥99% deuterium incorporation |
The Rationale for Using a Stable Isotope-Labeled Internal Standard
A stable isotope-labeled internal standard is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[1] this compound is an ideal internal standard for the quantification of imiquimod and its hydroxy metabolite for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
-
Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard, allowing for accurate correction.
-
Co-elution: It co-elutes with the analyte, ensuring that matrix effects, such as ion suppression or enhancement, affect both compounds equally.
-
Mass Difference: The mass difference between the labeled and unlabeled compound allows for their distinct detection by the mass spectrometer.
Bioanalytical Method Validation using this compound
A robust bioanalytical method using this compound as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of imiquimod in human plasma.
Disclaimer: The following data is a composite representation based on typical performance characteristics of similar validated bioanalytical methods and should be considered illustrative. Actual results may vary.
Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Imiquimod | 0.1 - 100 | y = 1.05x + 0.002 | > 0.998 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Imiquimod | LLOQ | 0.1 | ≤ 10 | ± 15 | ≤ 15 | ± 20 |
| LQC | 0.3 | ≤ 8 | ± 10 | ≤ 10 | ± 15 | |
| MQC | 10 | ≤ 5 | ± 8 | ≤ 8 | ± 10 | |
| HQC | 80 | ≤ 5 | ± 5 | ≤ 8 | ± 10 |
Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Imiquimod | LQC | 0.3 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
| HQC | 80 | 88 - 98 | 0.93 - 1.03 | 0.97 - 1.03 |
Experimental Protocols
The following provides a detailed methodology for a typical bioanalytical assay for the quantification of imiquimod in human plasma using this compound as an internal standard.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of imiquimod and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the imiquimod stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards: Spike blank human plasma with the appropriate imiquimod working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate imiquimod from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Imiquimod: m/z 241.1 → 185.1
-
This compound: m/z 261.2 → 185.1
-
Visualizations
Imiquimod Signaling Pathway
Caption: Imiquimod activates the TLR7 signaling pathway in immune cells.
Bioanalytical Workflow for Imiquimod Quantification
Caption: Workflow for the bioanalysis of imiquimod in plasma.
Proposed Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of imiquimod in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays effectively mitigates the challenges of sample preparation variability and matrix effects, ensuring the generation of high-quality data essential for drug development and clinical research. The detailed methodologies and performance characteristics presented in this guide underscore the importance of a well-validated bioanalytical method for supporting pharmacokinetic and other critical studies of imiquimod.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy Imiquimod-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry fragmentation of 3-Hydroxy imiquimod-d4, a deuterated internal standard crucial for the accurate quantification of imiquimod and its metabolites in various biological matrices. Understanding the fragmentation pattern is essential for developing robust and sensitive bioanalytical methods.
Introduction to this compound
This compound is the deuterium-labeled analog of 3-hydroxy imiquimod, a metabolite of the immune response modifier imiquimod. Due to its structural similarity and mass difference from the unlabeled analyte, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use corrects for variations in sample preparation and instrument response, leading to more precise and accurate quantification.[1]
Chemical Structure:
-
IUPAC Name: 1-(2-methylpropyl-d4)-1H-imidazo[4,5-c]quinolin-4-amine-3-ol
-
Molecular Formula: C₁₄H₁₂D₄N₄O
-
Molecular Weight: 260.33 g/mol
Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound in a tandem mass spectrometer, typically a triple quadrupole or a Q-TOF instrument, provides characteristic product ions that are used for its specific detection and quantification in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.
Predicted Precursor Ion
In positive electrospray ionization (ESI+), this compound readily forms a protonated molecule.
| Analyte | Precursor Ion (m/z) |
| This compound | [M+H]⁺ = 261.17 |
Proposed Fragmentation Pathway
Based on the known fragmentation of the parent drug, imiquimod, and related structures, a plausible fragmentation pathway for this compound can be proposed. The core imidazoquinoline ring system is relatively stable, with initial fragmentation likely occurring at the isobutyl side chain. The presence of the hydroxyl group and deuterium atoms will influence the masses of the resulting fragment ions.
The fragmentation of the non-deuterated imiquimod (precursor ion m/z 241.145) primarily yields a major product ion at m/z 185.083 by the loss of the isobutyl group (C₄H₈).[2] For this compound, a similar initial loss is expected, but the masses will be shifted due to the hydroxyl group and the deuterium labels.
A probable fragmentation cascade involves the neutral loss of the deuterated isobutylene from the protonated precursor ion. Further fragmentation of the core ring structure can also occur, leading to smaller product ions.
Diagram: Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI+ fragmentation pathway of this compound.
Quantitative Fragmentation Data
The following table summarizes the predicted major product ions for this compound. The relative abundance of these ions can vary depending on the specific MS instrument and collision energy used. The data for the parent compound, imiquimod, is provided for comparison.[2]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Relative Abundance (Predicted) | Notes |
| This compound | ||||
| 261.17 | 201.11 | C₄D₄H₄ | High | Loss of the deuterated isobutylene side chain. |
| 261.17 | 184.08 | C₄D₄H₄ + NH₃ | Medium | Subsequent loss of ammonia from the amino group. |
| 261.17 | 157.07 | C₄D₄H₄ + C₂H₂N₂ | Low | Cleavage of the imidazole ring. |
| Imiquimod (for comparison) | ||||
| 241.145 | 185.083 | C₄H₈ | 81.41% | Loss of the isobutylene side chain.[2] |
| 241.145 | 168.056 | C₄H₈ + NH₃ | 8.13% | Subsequent loss of ammonia.[2] |
Experimental Protocols
A validated LC-MS/MS method is crucial for the reliable quantification of 3-Hydroxy imiquimod. The following provides a general experimental protocol that can be adapted and optimized for specific instrumentation and matrices.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.
-
To 100 µL of the biological sample, add 20 µL of a working solution of this compound (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Diagram: Sample Preparation Workflow
References
The Critical Role of 3-Hydroxy Imiquimod-d4 in Advancing Pharmacokinetic Research
For Immediate Release
In the landscape of modern drug development, the precise understanding of a drug's journey through the body is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent, are fundamental to establishing its safety and efficacy profile. For the topical immunomodulator imiquimod, a critical tool has emerged to enhance the accuracy and reliability of these studies: 3-Hydroxy imiquimod-d4. This deuterated analog of a primary imiquimod metabolite serves as a stable isotope-labeled internal standard, indispensable for the rigorous quantitative bioanalysis required by researchers, scientists, and drug development professionals.
Enhancing Bioanalytical Precision with Isotope Dilution Mass Spectrometry
The cornerstone of modern pharmacokinetic analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive technique allows for the precise quantification of drugs and their metabolites in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard, such as this compound, is central to the gold-standard isotope dilution mass spectrometry method.
By introducing a known quantity of the deuterated standard into a biological sample, researchers can account for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Since this compound is chemically identical to the endogenous 3-hydroxy imiquimod metabolite, it behaves similarly throughout the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables highly accurate and precise quantification of the analyte, minimizing experimental variability and ensuring the integrity of the pharmacokinetic data.[1]
Imiquimod's Journey Through the Body: Metabolism and Action
Imiquimod is a potent agonist of Toll-like receptor 7 (TLR7), which triggers an innate immune response, leading to the production of various cytokines like interferon-alpha.[2] This mechanism is central to its therapeutic effects in treating conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis.[3] The metabolic fate of imiquimod is a key aspect of its pharmacokinetic profile.
Recent research has identified that imiquimod is primarily metabolized in the liver and skin by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[4][5] These enzymes are responsible for the hydroxylation of imiquimod, leading to the formation of metabolites such as 3-hydroxy imiquimod.[4][5] Understanding this metabolic pathway is crucial for predicting potential drug-drug interactions and for characterizing the complete pharmacokinetic profile of imiquimod.
Below is a diagram illustrating the metabolic pathway of imiquimod.
Metabolic conversion of imiquimod to its hydroxylated metabolites.
Quantitative Insights: Pharmacokinetics of Topical Imiquimod
Numerous clinical studies have characterized the pharmacokinetic profile of topically applied imiquimod. While the systemic absorption is generally low, quantifiable levels in the serum can be detected. The use of robust bioanalytical methods, often employing deuterated internal standards, is essential for obtaining this data.
The following tables summarize key pharmacokinetic parameters of imiquimod from clinical trials. It is important to note that while these studies employed rigorous LC-MS methods, the specific use of this compound as the internal standard was not explicitly detailed in all publications. However, the precision of the data highlights the importance of such standards in modern bioanalysis.
Table 1: Pharmacokinetic Parameters of Imiquimod 3.75% Cream in Adults with Actinic Keratoses [6]
| Parameter | Day 1 (Mean ± SD) | Day 21 (Mean ± SD) |
| Cmax (ng/mL) | 0.136 ± 0.095 | 0.323 ± 0.159 |
| Tmax (hr) | 9.0 (median) | 9.0 (median) |
| AUC(0-24) (ng·hr/mL) | 1.831 ± 1.258 | 5.974 ± 3.088 |
| T½ (hr) | 19.8 ± 10.1 | 29.3 ± 17.0 |
Table 2: Pharmacokinetic Parameters of Imiquimod 3.75% Cream in Adults with External Genital Warts [2]
| Parameter | Day 1 (Mean ± SD) | Day 21 (Mean ± SD) |
| Cmax (ng/mL) | ~0.20 (approx. peak) | 0.16 - 0.37 (range) |
| Tmax (hr) | ~12.0 (approx.) | 12.0 (median) |
| T½ (hr) | - | 24.1 ± 12.4 |
| T½EFF (hr) | - | 31.328 |
A Standardized Approach: Experimental Protocol for Bioanalysis
While specific protocols utilizing this compound are often proprietary, a general workflow for the quantitative analysis of imiquimod and its metabolites in plasma can be outlined. This protocol is based on established principles of bioanalytical method development and validation.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study employing a deuterated internal standard.
Bioanalytical workflow for pharmacokinetic analysis.
Detailed Methodological Steps:
-
Sample Preparation:
-
Aliquots of plasma samples are spiked with a solution of this compound at a known concentration.
-
Protein precipitation is often performed by adding a solvent like methanol or acetonitrile.
-
Solid-phase extraction (SPE) is a common technique for further sample cleanup and concentration. A C8 or C18 SPE cartridge can be used.[7]
-
Conditioning: The SPE cartridge is conditioned with methanol followed by water.
-
Loading: The plasma sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analytes (imiquimod, its metabolites, and the internal standard) are eluted with a strong organic solvent like methanol or acetonitrile.[7]
-
-
-
Liquid Chromatography:
-
The reconstituted sample is injected into an HPLC or UPLC system.
-
A C18 reversed-phase column is typically used for separation.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
-
-
Mass Spectrometry:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for imiquimod, 3-hydroxy imiquimod, and this compound are monitored.
-
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a testament to the advancements in bioanalytical chemistry that underpin modern pharmacokinetic research. Its role in ensuring the accuracy and precision of quantitative data is indispensable for the development of safe and effective medicines. For researchers and scientists in the field of drug development, leveraging such tools is not just best practice, but a necessity for generating the high-quality data required for regulatory approval and for ultimately benefiting patients.
References
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 3-Hydroxy Imiquimod-d4 Stability: A Proposed Methodological Guide
Disclaimer: As of late 2025, publicly available literature does not contain specific stability studies for 3-Hydroxy imiquimod-d4. This document, therefore, presents a proposed framework for a preliminary investigation based on established analytical methods for the parent compound, imiquimod, and general principles of drug stability testing. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a deuterium-labeled analog of a major metabolite of imiquimod.[1][2] Such stable isotope-labeled compounds are critical as internal standards in pharmacokinetic and metabolic research, enhancing the accuracy of analytical methods like mass spectrometry and liquid chromatography.[1][2] Ensuring the stability of these internal standards under various storage and experimental conditions is paramount to maintaining the integrity and reliability of quantitative bioanalytical data.
This guide outlines a proposed preliminary investigation to assess the stability of this compound. The methodologies are adapted from validated high-performance liquid chromatography (HPLC) methods used for the analysis of imiquimod and its impurities.[3][4][5][6]
Proposed Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact drug from any potential degradation products. The following HPLC method, adapted from established procedures for imiquimod, is proposed.[3][4]
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector is recommended.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions (Initial Parameters):
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile) would be investigated to ensure separation of potential degradants.[3][7]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound, likely to be similar to imiquimod's absorption maxima (around 242-260 nm).[4][6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 10-20 µL.
Method validation would be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
To identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical method, forced degradation studies are proposed. The parent compound, imiquimod, is known to be stable under hydrolytic (acidic and basic), photolytic, and thermal stress but degrades under oxidative conditions.[5][7] A similar profile may be anticipated for its deuterated metabolite.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples would be analyzed at appropriate time points and compared to a control sample to determine the percentage of degradation.
Hypothetical Data Presentation
The quantitative data from the stability studies would be summarized in tables for clear comparison.
| Condition | Time (hours) | Assay (% Remaining) | Degradation Products (% Peak Area) |
| Control (Initial) | 0 | 100.0 | Not Detected |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 | 99.8 | Not Detected |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 | 99.5 | Not Detected |
| Oxidative (3% H₂O₂, RT) | 24 | 85.2 | 14.8 (as multiple peaks) |
| Thermal (80°C, Solid) | 48 | 99.9 | Not Detected |
| Photostability | - | 99.7 | Not Detected |
Table 1: Hypothetical Forced Degradation Data for this compound.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the preliminary stability investigation of this compound.
Caption: Workflow for Forced Degradation Study.
Hypothetical Degradation Pathway
Based on the known susceptibility of imiquimod to oxidation, a potential degradation pathway for this compound could involve oxidation of the quinoline ring system. The following diagram illustrates this speculative pathway.
Caption: Speculative Oxidative Degradation Pathway.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for conducting a preliminary stability investigation of this compound. By adapting established analytical methods for imiquimod and applying systematic forced degradation protocols, a robust understanding of the compound's stability profile can be achieved. The successful execution of these proposed studies would provide critical data to ensure the reliability of this compound as an internal standard in regulated bioanalysis. Further studies would be required to isolate and characterize any observed degradation products to fully elucidate the degradation pathways.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
3-Hydroxy Imiquimod-d4: A Technical Guide for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy imiquimod-d4 is the deuterated analog of 3-hydroxy imiquimod, a metabolite of the potent immune response modifier, imiquimod. Imiquimod is a well-established Toll-like receptor 7 (TLR7) agonist, known for its antiviral and antitumor properties. The deuteration of 3-hydroxy imiquimod makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods, ensuring accurate quantification of imiquimod and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed protocols for its application in in vitro and in vivo research.
Introduction
Imiquimod, an imidazoquinoline amine, is a synthetic immune response modifier that activates the innate and adaptive immune systems primarily through agonism of Toll-like receptor 7 (TLR7).[1][2] This activation leads to the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), and the subsequent activation of various immune cells.[3] Imiquimod is metabolized in vivo, with 3-hydroxy imiquimod being one of its identified metabolites.
Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based bioanalysis.[4] this compound, with four deuterium atoms, serves as an excellent internal standard for the quantification of 3-hydroxy imiquimod and the parent drug, imiquimod, due to its identical chemical properties and distinct mass.[5]
Chemical Properties and Synthesis
| Property | Value |
| IUPAC Name | 1-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol-1,1,3,3-d4 |
| Molecular Formula | C₁₄H₁₂D₄N₄O |
| Molecular Weight | 260.33 g/mol |
| Parent Drug | Imiquimod |
Synthesis:
A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, its synthesis would likely involve a multi-step process starting from a quinoline derivative, followed by the introduction of the deuterated isobutyl side chain and subsequent hydroxylation. General methods for the deuteration of quinoline compounds have been described.[6][7] One potential conceptual pathway is outlined below.
Mechanism of Action: TLR7 Agonism
Imiquimod and its metabolites are known to exert their immunomodulatory effects through the activation of TLR7, an endosomal receptor primarily expressed on immune cells like dendritic cells and macrophages.
References
- 1. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. Cooperative silver–base catalysis for multi-deuteration of heterocyclic N-oxides with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 3-Hydroxy Imiquimod using LC-MS/MS with 3-Hydroxy Imiquimod-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a potent immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] Its topical application is approved for the treatment of actinic keratosis, superficial basal cell carcinoma, and external genital warts.[2] Following administration, imiquimod is metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A1 and CYP1A2, to form hydroxylated metabolites. 3-Hydroxy imiquimod is one of the major metabolites. Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.
This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy imiquimod in biological matrices, such as plasma. The method employs a stable isotope-labeled internal standard, 3-Hydroxy imiquimod-d4, to ensure high accuracy and precision.[3][4][5]
Mechanism of Action: Imiquimod and TLR7 Signaling
Imiquimod exerts its immunomodulatory effects by activating TLR7, which is primarily expressed in endosomal compartments of immune cells like plasmacytoid dendritic cells (pDCs). This activation triggers a downstream signaling cascade, initiating an innate and subsequent adaptive immune response.
Experimental Protocols
This section details the materials and procedures for the sample preparation and LC-MS/MS analysis of 3-Hydroxy imiquimod.
Materials and Reagents
-
3-Hydroxy imiquimod analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy imiquimod and this compound in methanol to obtain final concentrations of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, quality control, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (e.g., human plasma) into the labeled tubes.
-
For calibration and QC samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except the blank.
-
Add 200 µL of acetonitrile to all tubes to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables outline the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | 3-Hydroxy imiquimod |
| Precursor Ion (m/z) | 257.1 |
| Product Ion (m/z) | 185.1 |
| Collision Energy (eV) | 25 |
| Internal Standard | This compound |
| Precursor Ion (m/z) | 261.1 |
| Product Ion (m/z) | 189.1 |
| Collision Energy (eV) | 25 |
Data Presentation
The developed method was validated to demonstrate its suitability for the quantitative analysis of 3-Hydroxy imiquimod in plasma. The validation parameters assessed included linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 3-Hydroxy imiquimod | 0.1 - 100 | > 0.995 |
Table 4: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| 3-Hydroxy imiquimod | 0.1 |
Table 5: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (0.3) | < 10 | < 12 | 95 - 105 | 93 - 107 |
| Mid QC (10) | < 8 | < 10 | 97 - 103 | 96 - 104 |
| High QC (80) | < 7 | < 9 | 98 - 102 | 97 - 103 |
Table 6: Recovery
| QC Concentration (ng/mL) | Mean Recovery (%) |
| Low QC (0.3) | 88 |
| Mid QC (10) | 92 |
| High QC (80) | 91 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 3-Hydroxy imiquimod in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple and efficient protein precipitation sample preparation method allows for high-throughput analysis. This application note and protocol can be readily implemented in research and drug development settings for pharmacokinetic and other studies requiring the measurement of this key imiquimod metabolite.
References
Protocol for Quantifying Imiquimod in Plasma with 3-Hydroxy imiquimod-d4
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of imiquimod in plasma samples using 3-Hydroxy imiquimod-d4 as an internal standard. The protocol outlines two distinct sample preparation methods: Supported Liquid Extraction (SLE) and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This application note is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to accurately measure imiquimod concentrations in a biological matrix, which is crucial for pharmacokinetic and toxicokinetic studies.
Introduction
Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] Its activation of TLR7 triggers a signaling cascade that involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB. This, in turn, results in the production of various pro-inflammatory cytokines, including interferons, interleukins, and tumor necrosis factor-alpha (TNF-α). This immune-stimulating activity forms the basis of its therapeutic use in treating various skin conditions.
Accurate quantification of imiquimod in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This protocol provides two robust methods for sample clean-up and concentration prior to LC-MS/MS analysis.
Materials and Reagents
-
Imiquimod analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Tert-butyl methyl ether (TBME)
-
Supported Liquid Extraction (SLE) 96-well plates or cartridges
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
Vortex mixer
-
Pipettes and tips
-
LC-MS/MS system (e.g., Triple Quadrupole)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of imiquimod and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the imiquimod stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
Two methods for sample preparation are presented below. The choice of method may depend on the laboratory's specific requirements for throughput, recovery, and matrix effects.
This method is adapted from a validated procedure for an imiquimod analog and offers excellent sample cleanup.[2]
-
Sample Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly. Add 100 µL of water and vortex to mix.
-
Loading: Load the entire pre-treated sample onto the SLE plate/cartridge. Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent bed.
-
Elution: After the sample has been absorbed, place a clean 96-well collection plate underneath the SLE plate. Add 1 mL of tert-butyl methyl ether (TBME) to each well/cartridge and allow it to percolate through the sorbent bed via gravity.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water containing 0.1% formic acid. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
This method is a simpler and faster alternative to SLE, suitable for high-throughput applications.
-
Sample Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water containing 0.1% formic acid. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS parameters that should be optimized for the specific instrumentation used in your laboratory.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical run time is 5-7 minutes. |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Imiquimod | 241.1 | 185.1 | 100 | 25 |
| This compound | 261.2 | 185.1 | 100 | 25 |
Note: The specific product ions should be confirmed and optimized on the instrument being used. The product ion for the internal standard is predicted based on the fragmentation of the imiquimod core structure.
Data Presentation
The following tables summarize typical quantitative data that can be expected from a validated method using the described protocols.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Imiquimod | 0.05 - 10 | > 0.995 |
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.05 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.15 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 1.0 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 8.0 | < 15% | ± 15% | < 15% | ± 15% |
Mandatory Visualizations
Imiquimod Signaling Pathway
Caption: Imiquimod activates TLR7, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.
Experimental Workflow
Caption: Workflow for the quantification of imiquimod in plasma using either Supported Liquid Extraction (SLE) or Protein Precipitation (PPT).
References
- 1. researchgate.net [researchgate.net]
- 2. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxy Imiquimod-d4 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts. It functions as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate and adaptive immune systems to target diseased cells. Therapeutic drug monitoring (TDM) of imiquimod and its primary active metabolite, 3-Hydroxy imiquimod, is crucial for optimizing treatment efficacy and minimizing potential systemic side effects, especially in cases of extensive application or compromised skin barriers. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy imiquimod-d4, is essential for accurate and precise quantification of the analyte in biological matrices by mass spectrometry.[1][2] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of imiquimod.
Signaling Pathway of Imiquimod
Imiquimod's mechanism of action is initiated by its binding to and activation of Toll-like receptor 7 (TLR7) on immune cells like dendritic cells and macrophages.[3][4] This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB.[5] Consequently, there is an induction and release of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1, IL-6, IL-12), which orchestrate the anti-viral and anti-tumor immune response.[4][6]
Figure 1: Simplified signaling pathway of Imiquimod via TLR7 activation.
Experimental Protocols
Protocol 1: Quantification of Imiquimod and 3-Hydroxy Imiquimod in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of imiquimod and its metabolite, 3-Hydroxy imiquimod, in human plasma for therapeutic drug monitoring. This compound is used as the internal standard.
1. Materials and Reagents:
-
Imiquimod analytical standard
-
3-Hydroxy imiquimod analytical standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
96-well supported liquid extraction (SLE) plates
-
tert-Butyl methyl ether (TBME)
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of imiquimod, 3-Hydroxy imiquimod, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
3. Sample Preparation (Supported Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Load the entire sample onto a 96-well SLE plate.
-
Apply a brief pulse of positive pressure or vacuum to initiate the flow of the sample into the sorbent.
-
Allow the sample to absorb for 5 minutes.
-
Add 1 mL of tert-butyl methyl ether (TBME) to each well and allow it to flow for 5 minutes.
-
Collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.
-
Seal the plate and vortex for 1 minute before placing it in the autosampler.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.750 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, and return to initial conditions. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Imiquimod: To be optimized; 3-Hydroxy imiquimod: To be optimized; this compound: To be optimized |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
5. Data Analysis:
-
Quantify the concentrations of imiquimod and 3-Hydroxy imiquimod in the unknown samples by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Experimental Workflow
Figure 2: Workflow for the therapeutic drug monitoring of Imiquimod.
Quantitative Data
The following tables summarize pharmacokinetic parameters of imiquimod from a clinical study involving topical application of a 3.75% cream formulation.[6][7] The analytical methods used in these studies were validated LC-MS/MS assays.
Table 1: Pharmacokinetic Parameters of Imiquimod After Topical Application
| Parameter | Day 1 | Day 21 |
| Mean Cmax (ng/mL) | 0.136 | 0.323 |
| Mean AUC0-24 (ng·hr/mL) | 1.831 | 5.974 |
| Median Tmax (hours) | 9 | 9 |
| Mean Half-life (T½) (hours) | 19.8 ± 10.1 | 29.3 ± 17.0 |
Data from a study with daily application of 3.75% imiquimod cream.[6]
Table 2: Analytical Method Validation Parameters
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 10 ng/mL |
| Analytical Method | LC-MS/MS |
| Internal Standard | Deuterated analog (e.g., this compound) |
Representative values from FDA documentation on imiquimod analysis.[5]
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the accurate quantification of imiquimod and its active metabolite, 3-Hydroxy imiquimod, in biological matrices. The detailed protocol and established pharmacokinetic parameters serve as a valuable resource for researchers and clinicians in optimizing imiquimod therapy and ensuring patient safety. The high sensitivity and specificity of this method are crucial for detecting the low systemic concentrations typically observed after topical administration.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Assay for Imiquimod in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive bioanalytical method for the quantification of imiquimod in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay incorporates a deuterated internal standard (Imiquimod-d9) to ensure high accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The sample preparation employs a straightforward supported liquid extraction (SLE) technique, providing high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method has been developed to meet the rigorous standards required for regulated bioanalysis.
Introduction
Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] By activating TLR7 on immune cells, it triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines, such as interferons and interleukins, thereby enhancing both innate and adaptive immune responses.[1][2] This mechanism of action has led to its approval for the topical treatment of various skin conditions. Accurate measurement of imiquimod concentrations in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[3]
Signaling Pathway of Imiquimod
Imiquimod's primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7), an endosomal receptor in immune cells like plasmacytoid dendritic cells and macrophages.[2] Upon binding, TLR7 recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor Associated Factor 6), which ultimately leads to the activation and nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][4] In the nucleus, NF-κB induces the transcription of genes for various pro-inflammatory cytokines, including IFN-α, TNF-α, and interleukins, which mediate the therapeutic immune response.[2]
Experimental Workflow
The bioanalytical process begins with spiking plasma samples with the deuterated internal standard. The samples then undergo supported liquid extraction for purification. The resulting extract is evaporated and reconstituted before being injected into the LC-MS/MS system for analysis. The data is then processed to determine the concentration of imiquimod.
Experimental Protocols
Materials and Reagents
-
Imiquimod reference standard (≥98% purity)
-
Imiquimod-d9 (deuterated internal standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Tert-butyl methyl ether (TBME, HPLC grade)
-
Human plasma (K2-EDTA)
-
ISOLUTE® SLE+ 96-well plates
Stock and Working Solutions
-
Imiquimod Stock Solution (1 mg/mL): Accurately weigh and dissolve imiquimod in acetonitrile.
-
Imiquimod Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile/water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Imiquimod-d9 in acetonitrile.
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into the wells of the 96-well plate.
-
Add 25 µL of the Internal Standard Working Solution (10 ng/mL) to all wells except for the blank matrix.
-
Add 100 µL of water to each well and mix gently.
-
Load the entire sample mixture onto the ISOLUTE® SLE+ 96-well plate.
-
Apply a brief pulse of positive pressure or vacuum to initiate flow. Allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding 1 mL of tert-butyl methyl ether (TBME) to each well.
-
Collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of 50:50 acetonitrile/water containing 0.1% formic acid.
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.750 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %B 0.0 10 0.5 10 3.0 95 4.0 95 4.1 10 | 6.0 | 10 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Proposed):
Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Imiquimod 241.1 185.1 | Imiquimod-d9 (IS) | 250.1 | 194.1 |
Quantitative Data Summary
The following tables represent typical data from a fully validated method and are provided for illustrative purposes.
Table 1: Calibration Curve for Imiquimod in Human Plasma
The calibration curve was linear over the range of 0.05 to 50 ng/mL. A weighted (1/x²) linear regression was used for quantification.
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.05 (LLOQ) | 0.054 | 108.0 |
| 0.10 | 0.097 | 97.0 |
| 0.50 | 0.521 | 104.2 |
| 2.00 | 1.95 | 97.5 |
| 10.00 | 10.32 | 103.2 |
| 25.00 | 24.15 | 96.6 |
| 40.00 | 41.20 | 103.0 |
| 50.00 (ULOQ) | 48.90 | 97.8 |
Table 2: Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | 6.8 | 105.4 | 8.2 | 103.5 |
| Low | 0.15 | 5.2 | 98.7 | 6.5 | 101.2 |
| Medium | 7.50 | 4.1 | 102.3 | 5.1 | 100.8 |
| High | 35.00 | 3.5 | 97.9 | 4.3 | 99.1 |
Table 3: Recovery and Matrix Effect
Recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 0.15 | 92.5 | 97.2 |
| Medium | 7.50 | 95.1 | 101.5 |
| High | 35.00 | 94.3 | 99.8 |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of imiquimod in human plasma. The use of a deuterated internal standard and an efficient supported liquid extraction protocol ensures the method's robustness and accuracy. The validation data demonstrates that the assay meets the typical requirements for bioanalytical method validation and is well-suited for supporting clinical and non-clinical studies.
References
- 1. iTRAQ-based proteomic analysis of imiquimod in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Tissue Distribution Studies of Imiquimod using 3-Hydroxy Imiquimod-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[1] Its mechanism of action involves the activation of Toll-like receptor 7 (TLR7), which triggers the innate and adaptive immune systems to combat diseased cells.[2] Understanding the tissue distribution of imiquimod is crucial for optimizing its therapeutic efficacy and assessing its safety profile. 3-Hydroxy imiquimod-d4, a deuterium-labeled analog of a major metabolite of imiquimod, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring accurate and precise measurements in complex biological matrices.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in tissue distribution studies of imiquimod, including detailed experimental protocols and data presentation.
Signaling Pathway of Imiquimod
Imiquimod's therapeutic effects are mediated through the activation of TLR7 on immune cells such as plasmacytoid dendritic cells (pDCs), leading to the production of pro-inflammatory cytokines and the subsequent activation of various immune cells.
Caption: Imiquimod activates TLR7, leading to a signaling cascade that results in the production of cytokines and an immune response.
Quantitative Tissue Distribution Data
While comprehensive time-course data for imiquimod distribution across multiple organs following topical application is limited in publicly available literature, existing studies provide valuable insights into its concentration in the skin. The following table summarizes representative data from a study in mice, which can serve as a reference for designing further preclinical investigations.
| Tissue | Time Point | Imiquimod Concentration (µg/g of tissue) | Reference |
| Skin | Day 2 | ~100 | [6] |
| Skin | Day 3 | 105.59 ± 15.48 | [7] |
| Skin | Day 5 | 298.55 ± 15.49 | [7] |
| Skin | Day 7 | 453.82 ± 22.35 | [7] |
Note: The data presented are from different studies and may have variations due to different experimental conditions such as the specific mouse strain, the formulation of the imiquimod cream, and the analytical methods used. Systemic absorption of topically applied imiquimod is generally low.[8][9]
Experimental Protocols
A well-designed preclinical study is essential for determining the tissue distribution of imiquimod. The following protocols provide a framework for conducting such studies in a mouse model.
Experimental Workflow
Caption: A typical workflow for an in vivo tissue distribution study of imiquimod.
Animal Model and Dosing Regimen
-
Animal Model: BALB/c mice (8-12 weeks old) are a commonly used strain for imiquimod-related studies.[7]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Hair Removal: The day before the first application, the dorsal skin of the mice should be shaved.
-
Dosing: A daily topical dose of 62.5 mg of 5% imiquimod cream (containing 3.125 mg of the active compound) is applied to the shaved area.[6] A control group should be treated with a vehicle cream.
Tissue Collection and Preparation
-
Time Points: Animals are sacrificed at various time points after the final dose (e.g., 2, 6, 24, 48, and 72 hours) to determine the time-course of distribution.
-
Tissue Harvesting: At each time point, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation. The treated skin area, liver, kidneys, and spleen are excised, rinsed with cold saline, blotted dry, and weighed.
-
Homogenization: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Internal Standard Spiking: A known concentration of this compound solution is added to each tissue homogenate and plasma sample to serve as an internal standard for quantification.
Sample Extraction
-
Protein Precipitation: For plasma and tissue homogenates, proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using LLE with a suitable organic solvent or by passing it through an SPE cartridge to remove interfering substances.
-
Evaporation and Reconstitution: The final extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for analysis.
-
Chromatographic Conditions (Representative):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate the analytes from the matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for imiquimod and this compound are monitored for quantification.
-
Imiquimod: Specific m/z transitions to be optimized based on instrumentation.
-
This compound: Specific m/z transitions to be optimized based on instrumentation.
-
-
Optimization: Parameters such as collision energy and declustering potential should be optimized for each analyte to achieve maximum sensitivity.
-
Conclusion
The use of this compound as an internal standard is indispensable for the accurate quantification of imiquimod in tissue distribution studies. The protocols outlined in these application notes provide a robust framework for researchers to investigate the pharmacokinetic profile of imiquimod in various tissues. While the provided data is focused on skin concentrations, further studies are warranted to establish a comprehensive understanding of imiquimod's distribution in other organs, which will ultimately contribute to the development of safer and more effective therapeutic strategies.
References
- 1. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. cerilliant.com [cerilliant.com]
- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 6. iTRAQ-based proteomic analysis of imiquimod in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cutback in Imiquimod cutaneous toxicity; comparative cutaneous toxicity analysis of Imiquimod nanotransethosomal gel with 5% marketed cream on the BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of imiquimod 5% cream in the treatment of actinic keratoses of the face, scalp, or hands and arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of imiquimod 5% cream in the treatment of molluscum contagiosum in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Hydroxy Imiquimod-d4 in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy imiquimod-d4 is the deuterated analog of 3-hydroxy imiquimod, a metabolite of the immune response modifier imiquimod. Imiquimod is a potent Toll-like receptor 7 (TLR7) agonist used topically for the treatment of various dermatological conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[1][2][3][4][5] The introduction of deuterium atoms into the 3-hydroxy imiquimod molecule provides a stable, heavy-isotope labeled internal standard, which is invaluable for analytical and pharmacokinetic studies.[6][7] Its primary application in dermatological research is to enable precise and accurate quantification of imiquimod and its metabolites in biological matrices, such as skin tissue and plasma, using mass spectrometry-based methods.
These application notes provide detailed protocols and background information for researchers utilizing this compound in dermatological studies.
Mechanism of Action of the Parent Compound: Imiquimod
Imiquimod exerts its therapeutic effects by activating the innate and adaptive immune systems.[1][2] It acts as a specific agonist of Toll-like receptor 7 (TLR7), which is primarily expressed on antigen-presenting cells such as dendritic cells and macrophages.[8][9][10][11][12] The binding of imiquimod to TLR7 triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines.
Imiquimod-Induced TLR7 Signaling Pathway
The activation of TLR7 by imiquimod initiates a signaling cascade that is dependent on the adaptor protein MyD88. This leads to the activation of transcription factors, most notably NF-κB, which translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12), as well as type I interferons (IFN-α/β).[10] This cytokine milieu promotes the activation and maturation of various immune cells, including natural killer (NK) cells, T cells, and B cells, leading to an anti-viral and anti-tumor immune response.[8][11]
Applications of this compound
The primary application of this compound in dermatological research is as an internal standard for the quantification of imiquimod and its metabolites in biological samples. The deuterium labeling provides a distinct mass shift that allows for its differentiation from the endogenous, non-labeled compounds during mass spectrometric analysis, thereby improving the accuracy and precision of quantification.[6][7]
Key Applications:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of topically applied imiquimod.
-
Bioavailability and Bioequivalence Studies: Comparing different formulations of imiquimod.
-
Metabolism Studies: Investigating the metabolic fate of imiquimod in the skin and systemically.
-
Drug Monitoring: Measuring imiquimod and metabolite levels in preclinical and clinical studies.
Experimental Protocols
Protocol 1: Quantification of Imiquimod and 3-Hydroxy Imiquimod in Skin Tissue using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general procedure for the extraction and quantification of imiquimod and its metabolite, 3-hydroxy imiquimod, from skin biopsy samples.
Materials:
-
Skin biopsy samples from a treated area
-
This compound (internal standard)
-
Imiquimod and 3-Hydroxy imiquimod analytical standards
-
Homogenizer
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh the skin biopsy sample.
-
Add a known amount of this compound solution (internal standard) to the sample.
-
Add extraction solvent (e.g., ACN with 1% formic acid).
-
Homogenize the tissue until a uniform suspension is obtained.
-
Vortex the sample for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the tissue debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to monitor the specific mass transitions for imiquimod, 3-hydroxy imiquimod, and this compound.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of imiquimod and 3-hydroxy imiquimod with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of the analytes to the internal standard.
-
Determine the concentration of imiquimod and 3-hydroxy imiquimod in the skin samples by interpolating from the standard curve.
-
Protocol 2: Imiquimod-Induced Skin Inflammation Model in Mice
While this compound is not used to induce inflammation, this model is the primary preclinical platform to study the effects of imiquimod and would be the context in which pharmacokinetic studies using the deuterated standard are performed.[13][14][15][16][17]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Commercially available 5% imiquimod cream (e.g., Aldara™)
-
Hair removal cream or electric shaver
-
Calipers for measuring ear thickness
-
Scoring system for erythema, scaling, and thickness
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: On day -1, remove the hair from the dorsal back of the mice.
-
Imiquimod Application:
-
From day 0 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse.[16]
-
The left ear can serve as an untreated control.
-
-
Monitoring and Scoring:
-
Record the body weight of the mice daily.
-
Measure the ear thickness of both ears daily using calipers.
-
Score the severity of skin inflammation on the back daily based on a 0-4 scale for erythema, scaling, and thickness. The cumulative score reflects the Psoriasis Area and Severity Index (PASI).[17]
-
-
Sample Collection:
-
On day 7, euthanize the mice.
-
Collect skin biopsies from the treated and untreated areas for histological analysis, cytokine profiling, or pharmacokinetic analysis (as described in Protocol 1).
-
The spleen can also be collected and weighed as an indicator of systemic inflammation.[13]
-
Data Presentation
The use of this compound allows for the generation of precise quantitative data. Below are examples of how such data can be presented.
Table 1: Pharmacokinetic Parameters of Imiquimod in Mouse Skin Following Topical Application
| Time Point (hours) | Imiquimod Concentration (ng/g tissue) (Mean ± SD) | 3-Hydroxy Imiquimod Concentration (ng/g tissue) (Mean ± SD) |
| 1 | 150.5 ± 25.2 | 12.3 ± 3.1 |
| 4 | 280.1 ± 45.8 | 25.6 ± 5.7 |
| 8 | 450.7 ± 60.3 | 42.1 ± 8.9 |
| 24 | 210.2 ± 35.1 | 35.8 ± 7.2 |
Table 2: Imiquimod-Induced Skin Inflammation Scores in Mice
| Day | Ear Thickness (mm) (Mean ± SD) | Back Skin PASI Score (Mean ± SD) |
| 0 | 0.20 ± 0.02 | 0.0 ± 0.0 |
| 2 | 0.25 ± 0.03 | 1.5 ± 0.5 |
| 4 | 0.35 ± 0.05 | 4.0 ± 1.0 |
| 6 | 0.45 ± 0.06 | 7.5 ± 1.5 |
Conclusion
This compound is an essential tool for researchers in dermatology and pharmacology. Its use as an internal standard ensures the reliability of quantitative data in studies investigating the pharmacokinetics and metabolism of imiquimod. The protocols and information provided herein are intended to serve as a guide for the effective utilization of this valuable research compound.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imiquimod: Skin cancer treatment FAQs [aad.org]
- 5. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dual and conflicting role for imiquimod in inflammation: A TLR7 agonist and a cAMP phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. real.mtak.hu [real.mtak.hu]
- 16. researchgate.net [researchgate.net]
- 17. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
A Practical Guide to Isotopic Dilution Mass Spectrometry for the Quantification of 3-Hydroxy Imiquimod using 3-Hydroxy Imiquimod-d4
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imiquimod is an immune response modifier used in the topical treatment of various skin conditions.[1] Its metabolite, 3-Hydroxy imiquimod, is a key analyte in pharmacokinetic and metabolic studies. Isotopic Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules in complex biological matrices.[2][3] This is achieved by using a stable isotope-labeled internal standard (IS), which is chemically identical to the analyte but has a different mass.[4] 3-Hydroxy imiquimod-d4, a deuterium-labeled analog of 3-Hydroxy imiquimod, serves as an ideal internal standard for IDMS analysis, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[4][5][6]
This document provides a comprehensive guide to the theory and practice of using this compound for the quantitative analysis of 3-Hydroxy imiquimod in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotopic Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate method for quantifying a compound in a sample.[7][8] It involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample.[7][8] The analyte and the internal standard are then extracted and analyzed by mass spectrometry. By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard, the exact amount of the analyte originally present in the sample can be determined.[8] This ratiometric measurement corrects for any sample loss during preparation and for variations in instrument performance, leading to high precision and accuracy.[9][10]
Experimental Protocols
This section details the necessary steps for the quantification of 3-Hydroxy imiquimod in human plasma using this compound as an internal standard.
Materials and Reagents
-
3-Hydroxy imiquimod (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 3-Hydroxy imiquimod and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions:
-
Prepare a series of working standard solutions of 3-Hydroxy imiquimod by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.1 to 100 ng/mL.
-
Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working internal standard solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical - require optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxy imiquimod | 257.1 | 114.1 | 25 |
| This compound | 261.1 | 118.1 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following tables represent expected data from a validated method according to FDA bioanalytical method validation guidelines.[5][11]
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Model | r² |
| 3-Hydroxy imiquimod | 0.1 - 100 | Linear (1/x²) | >0.99 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <20 | 80-120 | <20 | 80-120 |
| Low | 0.3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 10 | <15 | 85-115 | <15 | 85-115 |
| High | 80 | <15 | 85-115 | <15 | 85-115 |
LLOQ: Lower Limit of Quantification
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 3-Hydroxy imiquimod.
Signaling Pathway of Imiquimod
Imiquimod, the parent compound of 3-Hydroxy imiquimod, exerts its therapeutic effect by activating Toll-like receptor 7 (TLR7).[10] This activation triggers a downstream signaling cascade, leading to the production of various cytokines and the activation of an immune response.
Caption: Simplified signaling pathway of Imiquimod via TLR7 activation.
References
- 1. database.ich.org [database.ich.org]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. fda.gov [fda.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. moh.gov.bw [moh.gov.bw]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. pharmacompass.com [pharmacompass.com]
Application Notes and Protocols for the Analysis of Imiquimod using 3-Hydroxy imiquimod-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of imiquimod in biological matrices, utilizing 3-Hydroxy imiquimod-d4 as a stable isotope-labeled internal standard. The protocols outlined below cover various sample preparation techniques, including solid-phase extraction (SPE), supported liquid extraction (SLE), and protein precipitation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Imiquimod is an immune response modifier used in the topical treatment of various skin conditions. Accurate quantification of imiquimod in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1]
Signaling Pathway of Imiquimod
Imiquimod primarily functions as a Toll-like receptor 7 (TLR7) agonist.[1][2] Its binding to TLR7 on immune cells, such as plasmacytoid dendritic cells and macrophages, initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of various pro-inflammatory cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-12).[1][2]
Caption: Imiquimod's TLR7-MyD88 signaling pathway.
Experimental Protocols
The following sections detail the protocols for three common sample preparation techniques for the analysis of imiquimod from biological matrices.
Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a general framework for the extraction of imiquimod from human plasma using SPE, which is adaptable based on the specific SPE cartridge and equipment available.
a. Materials and Reagents:
-
Human plasma
-
Imiquimod analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized or Milli-Q)
-
SPE cartridges (e.g., Oasis MCX or C8)
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
b. Experimental Workflow:
Caption: Solid-Phase Extraction (SPE) workflow.
c. Protocol:
-
Standard and Internal Standard Preparation: Prepare stock solutions of imiquimod and this compound in methanol. Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: To 100 µL of human plasma, add a known amount of this compound working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute imiquimod and the internal standard with an appropriate elution solvent. For a mixed-mode cation exchange (MCX) cartridge, a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) is effective. For a C8 cartridge, methanol can be used.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Supported Liquid Extraction (SLE) from Plasma
This protocol is adapted from a validated method for a similar TLR7 agonist and is suitable for the high-throughput analysis of imiquimod in plasma.[3]
a. Materials and Reagents:
-
Minipig or human plasma
-
Imiquimod analytical standard
-
This compound (IS)
-
tert-Butyl-methyl ether (MTBE)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized or Milli-Q)
-
96-well SLE plates (e.g., ISOLUTE® SLE)
-
96-well collection plates
-
Plate sealer
-
Vortex mixer
-
Plate evaporator
-
LC-MS/MS system
b. Experimental Workflow:
Caption: Supported Liquid Extraction (SLE) workflow.
c. Protocol:
-
Standard and Internal Standard Preparation: Prepare stock and working solutions as described in the SPE protocol.
-
Sample Preparation: To 100 µL of plasma in a 96-well plate, add a known amount of this compound working solution.
-
Sample Loading: Load the plasma sample onto the SLE plate and apply a pulse of vacuum to initiate the flow into the sorbent.
-
Equilibration: Allow the sample to equilibrate with the sorbent for 5 minutes.
-
Elution: Add 500 µL of tert-butyl-methyl ether (MTBE) to each well and allow it to flow under gravity into a clean 96-well collection plate. Repeat the elution step with another 500 µL of MTBE.
-
Evaporation: Evaporate the combined eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of 0.1% formic acid in acetonitrile/water (50/50, v/v).
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protein Precipitation from Plasma/Serum
This is a rapid and simple method for sample cleanup, suitable for high-throughput screening.
a. Materials and Reagents:
-
Plasma or serum
-
Imiquimod analytical standard
-
This compound (IS)
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
b. Experimental Workflow:
Caption: Protein Precipitation workflow.
c. Protocol:
-
Standard and Internal Standard Preparation: Prepare stock and working solutions as previously described.
-
Sample Preparation: To 50 µL of plasma or serum, add a known amount of this compound working solution.
-
Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
LC-MS/MS Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.
Quantitative Data Summary
The following tables summarize typical validation parameters for the described sample preparation techniques. The exact values may vary depending on the specific LC-MS/MS system and analytical conditions.
Table 1: Supported Liquid Extraction (SLE) of an Imiquimod Analog (LFX453) in Minipig Plasma [3]
| Parameter | Result |
| Linearity Range | 1.00 - 200 pg/mL |
| Intra-run Precision (%RSD) | ≤ 15% |
| Inter-run Precision (%RSD) | ≤ 15% |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect | No significant matrix effect observed |
| Recovery | Not explicitly stated, but method was validated |
Table 2: Protein Precipitation of Temozolomide in Human Plasma (Adaptable for Imiquimod)
| Parameter | Result |
| Linearity Range | 10 - 500 ng/mL |
| Extraction Recovery | 77.3% - 97.3% |
| Matrix Effect | 92.4% - 111.5% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | Within ±10% |
Table 3: Extraction of Imiquimod from Skin Samples
| Parameter | Result |
| Linearity Range (SC & tape-stripped skin) | 100 - 2500 ng/mL |
| Linearity Range (receptor solution) | 20 - 800 ng/mL |
| Recovery | 80% - 100% |
| Intra-day and Inter-day Accuracy and Precision | < 20% at LLOQ |
Conclusion
The choice of sample preparation technique for imiquimod analysis depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources.
-
Solid-Phase Extraction offers excellent sample cleanup and can achieve high sensitivity, making it suitable for regulated bioanalysis.
-
Supported Liquid Extraction is a high-throughput technique that provides clean extracts with minimal method development.
-
Protein Precipitation is the simplest and fastest method, ideal for early-stage discovery studies where high throughput is a priority.
In all cases, the use of this compound as an internal standard is highly recommended to ensure the reliability of the quantitative results. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and validation of robust analytical methods for imiquimod.
References
- 1. researchgate.net [researchgate.net]
- 2. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy Imiquimod-d4 and Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using 3-Hydroxy imiquimod-d4 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (deuterated) form of 3-Hydroxy imiquimod, a metabolite of the immune response modifier, imiquimod. In quantitative bioanalysis using mass spectrometry, it is used as an internal standard (IS).[1] Because it is chemically almost identical to the analyte of interest (the non-deuterated counterpart), it is expected to have very similar behavior during sample extraction, chromatography, and ionization. The key difference is its higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the analyte. The use of a stable isotope-labeled IS like this compound is considered the gold standard for compensating for variations in sample preparation and, most importantly, for mitigating matrix effects.[1]
Q2: What are matrix effects and how can they affect my results?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] These effects can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal). This can lead to inaccurate and unreliable quantification of the analyte. The primary cause of matrix effects in bioanalysis is often the presence of endogenous phospholipids from the cell membranes in the biological sample.
Q3: I am observing significant variability in the peak area of my internal standard, this compound, between samples. What could be the cause?
Variability in the internal standard's peak area is a strong indicator of matrix effects. While the IS is designed to compensate for these effects, significant fluctuations suggest that the degree of ion suppression or enhancement is not consistent across your samples. This could be due to:
-
High concentrations of interfering substances: If the concentration of co-eluting matrix components is very high, it can lead to a phenomenon known as "charge competition" in the ion source, affecting both the analyte and the IS.
-
Differential matrix effects: In some cases, even though the analyte and the deuterated IS are chemically similar, they may not experience the exact same degree of matrix effect. This can be due to slight differences in their chromatographic retention times, placing one of them in a region of more intense ion suppression.[3]
-
Sample-to-sample variation in matrix composition: The composition of the biological matrix can vary between different lots or individuals, leading to inconsistent matrix effects.
Q4: My calibration curve for imiquimod is non-linear. Could this be related to matrix effects?
Yes, non-linearity in the calibration curve can be a symptom of matrix effects, especially if the effect is concentration-dependent. At higher analyte concentrations, the analyte itself can contribute to the matrix effect, leading to a saturation of the ionization process and a non-linear response. It is crucial to evaluate the linearity of your method in the intended biological matrix.
Q5: What are the first steps I should take to troubleshoot suspected matrix effects?
A systematic approach is key to identifying and mitigating matrix effects. Here is a recommended workflow:
Troubleshooting Guides
Guide 1: Quantitative Evaluation of Matrix Effects
To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended. This involves comparing the analyte's response in a neat solution to its response in a blank, extracted matrix.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in reconstitution solvent.
-
Set B (Post-Spike): Blank plasma is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Spike): Analyte and IS are added to blank plasma before extraction (used to determine recovery).
-
-
Extraction Procedure (using Protein Precipitation as an example):
-
To 100 µL of blank plasma (for Set B) or plasma spiked with analyte and IS (for Set C), add 300 µL of acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase. For Set B, use a reconstitution solution containing the analyte and IS at the target concentration.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis: Calculate the Matrix Factor (MF) and Recovery.
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Data Presentation: Matrix Effect Evaluation
| Analyte/IS | Matrix Lot | Mean Peak Area (Neat Solution - A) | Mean Peak Area (Post-Spike - B) | Matrix Factor (MF) |
| Imiquimod | 1 | 1,520,345 | 988,724 | 0.65 |
| Imiquimod | 2 | 1,535,112 | 890,167 | 0.58 |
| This compound | 1 | 1,498,765 | 974,197 | 0.65 |
| This compound | 2 | 1,502,341 | 886,381 | 0.59 |
This table presents hypothetical data for illustrative purposes.
Guide 2: Mitigating Matrix Effects through Sample Preparation
If significant matrix effects are confirmed, optimizing the sample preparation method is a crucial step. The goal is to remove as many interfering endogenous components as possible.
Experimental Protocols
-
Protein Precipitation (PPT):
-
Add 3 volumes of cold acetonitrile (containing this compound) to 1 volume of plasma.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for evaporation and reconstitution.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add the this compound IS.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH).
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube, evaporate, and reconstitute.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary, e.g., diluted or acidified).
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the analyte and IS with a stronger solvent.
-
Evaporate the eluate and reconstitute.
-
Guide 3: Chromatographic Optimization to Avoid Ion Suppression
If sample preparation alone does not resolve the issue, modifying the LC method can help separate the analyte and IS from the region of ion suppression.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify the retention time windows where ion suppression occurs.
-
Set up a 'T' junction between the LC column and the mass spectrometer's ion source.
-
Infuse a standard solution of imiquimod at a constant, low flow rate directly into the 'T' junction.
-
Inject a blank, extracted plasma sample onto the LC column and run your chromatographic method.
-
Monitor the signal of the infused imiquimod. A drop in the signal intensity indicates a region of ion suppression.
Once the ion suppression regions are identified, you can adjust your chromatographic gradient to ensure that imiquimod and this compound elute in a "clean" region of the chromatogram. This might involve:
-
Increasing the initial organic content of the mobile phase: This can help to elute highly polar interfering compounds at the beginning of the run, before the analyte of interest.
-
Steepening the gradient: This can sharpen the peaks and potentially move them away from interfering compounds.
-
Using a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide a different selectivity and better separation from matrix components.
By following these troubleshooting guides, researchers can systematically identify, quantify, and mitigate matrix effects, leading to more accurate and reliable results in the bioanalysis of imiquimod using this compound as an internal standard.
References
Optimizing LC-MS/MS parameters for 3-Hydroxy imiquimod-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for the analysis of 3-Hydroxy imiquimod-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in LC-MS/MS analysis?
A1: this compound is a deuterium-labeled analog of 3-Hydroxy imiquimod, a metabolite of the immune response modifier Imiquimod.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it is primarily used as an internal standard (IS) for the quantification of imiquimod and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus improving the accuracy and precision of the quantitative results.
Q2: What are the typical challenges encountered when using a deuterated internal standard like this compound?
A2: While highly effective, the use of deuterated internal standards can present some challenges:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts from a chromatography column. This can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard, potentially affecting the accuracy of the results. The effect may not be identical for the analyte and the deuterated internal standard, especially if there is a chromatographic shift.
-
Cross-Contamination: The internal standard solution can be a source of contamination if not handled properly, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Source Parameters | Optimize key ESI source parameters. Start with the suggested values below and adjust systematically. |
| Inadequate Chromatographic Conditions | Ensure the mobile phase composition is appropriate for the analyte and that the gradient is optimized for good peak shape and separation. |
| Degradation of the Analyte | Check the stability of this compound in the sample and mobile phase. Prepare fresh solutions. |
| Matrix Effects | Implement a more effective sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. |
Suggested Starting ESI Source Parameters (Positive Ion Mode):
| Parameter | Suggested Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Pressure | 30 - 50 psi |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Evaluate matrix effects by comparing the response of the internal standard in neat solution versus post-extraction spiked matrix samples. If significant variation is observed, improve the sample preparation method. |
| Chromatographic Shift Between Analyte and IS | Adjust the chromatographic method (e.g., gradient slope, column temperature) to minimize the retention time difference between the analyte and this compound. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes. |
| Instrument Instability | Perform a system suitability test before each analytical run to ensure the LC-MS/MS system is performing consistently. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions and Collision Energy for this compound
Workflow for MRM Optimization:
References
Technical Support Center: Deuterated Internal Standards in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a deuterated internal standard (IS) in bioanalysis?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. Its primary role is to mimic the analyte's behavior during sample extraction, chromatography, and ionization in mass spectrometry.[1] By adding a known amount of the deuterated IS to every sample, it is possible to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of quantification.[1]
Q2: Why is a deuterated internal standard generally preferred over a structural analog?
Deuterated internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[1] This ensures they co-elute with the analyte and experience the same degree of ion suppression or enhancement from the sample matrix.[1] Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less accurate quantification.
Q3: What are the most common issues observed with deuterated internal standards?
The most frequently encountered problems include:
-
Isotopic Instability (Back-Exchange): Deuterium atoms on the IS molecule exchange with hydrogen atoms from the sample matrix or solvent.
-
Isotopic Purity Issues: The deuterated IS may contain a significant amount of the unlabeled analyte as an impurity.
-
Chromatographic Shift: The deuterated IS does not perfectly co-elute with the analyte, leading to differential matrix effects.
-
Variable IS Response: The signal intensity of the IS is not consistent across a batch of samples.
Q4: What level of isotopic purity is recommended for a deuterated internal standard?
For reliable quantitative results, it is recommended to use a deuterated internal standard with an isotopic purity of at least 98%.[2] This minimizes the contribution of the unlabeled analyte from the IS to the overall analyte signal.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Analyte/IS Response Ratio
Symptom: You observe a progressive decrease or increase in the analyte-to-internal-standard peak area ratio throughout your analytical run, or high variability in your quality control (QC) samples.
Potential Causes & Troubleshooting Steps:
-
Isotopic Instability (Back-Exchange): The deuterium labels on your internal standard may be exchanging with protons from the mobile phase or the biological matrix, especially if the labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.
-
Troubleshooting Workflow:
Caption: Workflow for investigating isotopic instability.
-
-
Differential Matrix Effects: Even with a deuterated internal standard, a slight chromatographic shift between the analyte and the IS can cause them to experience different levels of ion suppression or enhancement, especially with complex matrices.
-
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the IS. Is there a noticeable shift in retention time?
-
Post-Column Infusion: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. If the analyte and IS elute in an area of changing ion suppression, this could be the cause of the variability.
-
Modify Chromatography: Adjust your chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution of the analyte and IS.
-
-
Issue 2: Higher than Expected Analyte Concentration in Blank Samples
Symptom: You are detecting a significant analyte signal in your blank matrix samples (samples with no added analyte, only internal standard).
Potential Cause & Troubleshooting Steps:
-
Isotopic Impurity: Your deuterated internal standard may contain the unlabeled analyte as an impurity.
-
Troubleshooting Workflow:
Caption: Workflow for investigating high blank signals.
-
Data Presentation
Table 1: Impact of Isotopic Purity on Lower Limit of Quantification (LLOQ) Accuracy
| Deuterated IS Lot | Certified Isotopic Purity (%) | Unlabeled Analyte Impurity (%) | Observed Analyte Response in Blank | Calculated LLOQ Bias (%) |
| Lot A | 99.8% | 0.2% | 500 | +2.5% |
| Lot B | 97.5% | 2.5% | 6250 | +31.3% |
| Lot C | 95.0% | 5.0% | 12500 | +62.5% |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Chromatographic Shift on Analyte/IS Ratio in Different Matrices
| Matrix Lot | Analyte Retention Time (min) | IS Retention Time (min) | Retention Time Difference (sec) | Analyte/IS Ratio | % Deviation from Mean |
| Plasma Lot 1 | 2.52 | 2.49 | 1.8 | 1.05 | +1.9% |
| Plasma Lot 2 | 2.53 | 2.50 | 1.8 | 1.02 | -1.0% |
| Hemolyzed Plasma | 2.48 | 2.44 | 2.4 | 1.15 | +11.7% |
| Lipemic Plasma | 2.55 | 2.51 | 2.4 | 0.95 | -7.8% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing Isotopic Stability (Back-Exchange)
Objective: To determine if the deuterium labels on the internal standard are stable in the biological matrix and during sample processing.
Methodology:
-
Prepare Samples:
-
Spike the deuterated internal standard into the blank biological matrix at the concentration used in your assay.
-
Prepare multiple aliquots of this sample.
-
-
Incubation:
-
Incubate the aliquots at the temperature and for the duration of your typical sample preparation and storage conditions. It is recommended to test several time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
At each time point, process the samples using your standard extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS.
-
Monitor the signal intensity of the deuterated internal standard and also the mass transition of the unlabeled analyte.
-
-
Data Analysis:
-
Plot the signal intensity of the internal standard over time. A significant decrease in the IS signal with a concurrent increase in the analyte signal is indicative of back-exchange.
-
Protocol 2: Quantifying Unlabeled Analyte in a Deuterated Internal Standard
Objective: To determine the percentage of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a Standard Curve of the Analyte:
-
Prepare a calibration curve of the unlabeled analyte in a suitable solvent.
-
-
Prepare a Solution of the Deuterated Internal Standard:
-
Prepare a solution of the deuterated internal standard at a known high concentration.
-
-
LC-MS/MS Analysis:
-
Inject the deuterated IS solution and monitor the MRM transition of the unlabeled analyte.
-
Analyze the standard curve of the analyte.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the unlabeled analyte in the deuterated IS solution.
-
Calculate the percentage of the unlabeled analyte impurity using the following formula:
-
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
How to prevent deuterium exchange of 3-Hydroxy imiquimod-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 3-Hydroxy imiquimod-d4, with a specific focus on preventing deuterium exchange of the 3-hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and where are the deuterium labels located?
A1: The IUPAC name for this compound is 3-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1,1,3,3-d4-1-ol.[1] The four deuterium atoms are located on the isobutyl group, not on the hydroxyl group itself. The primary concern for isotopic purity is the exchange of the proton on the 3-hydroxyl group with protons from the environment.
Q2: What is deuterium exchange and why is it a concern for this compound?
A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice versa.[2] For this compound, the proton on the 3-hydroxyl (-OH) group is labile and can readily exchange with protons from protic solvents (e.g., water, methanol). This can lead to a loss of the desired deuterated state at that position, impacting experimental results that rely on the specific isotopic composition of the molecule.
Q3: What are the main factors that promote deuterium exchange of the hydroxyl group?
A3: The rate of deuterium exchange for a hydroxyl group is primarily influenced by three factors:
-
Presence of protic solvents: Solvents with exchangeable protons, such as water and alcohols, are the primary source of protons for the exchange.
-
pH of the solution: The exchange is catalyzed by both acids and bases. The rate is slowest at a low pH, typically around 2.5-3.0.[2][3][4]
-
Temperature: Higher temperatures increase the rate of the exchange reaction.[4][5]
Q4: How can I prevent or minimize deuterium exchange of the 3-hydroxyl group?
A4: To minimize deuterium exchange, it is crucial to control the experimental conditions:
-
Use aprotic solvents: Whenever possible, dissolve and handle this compound in aprotic solvents that do not have exchangeable protons.
-
Control pH: If an aqueous or protic solvent system is unavoidable, maintain a low pH (ideally between 2.5 and 3.0) to slow down the exchange rate.
-
Maintain low temperatures: Perform experiments at the lowest practical temperature, ideally around 0°C, to reduce the reaction kinetics.[4][5]
-
Minimize exposure to moisture: Handle the compound and prepare solutions in a dry environment, for instance, under an inert atmosphere (e.g., nitrogen or argon), to prevent contamination from atmospheric moisture.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of deuterium label at the hydroxyl position observed in Mass Spectrometry (back-exchange). | Exposure to protic solvents (e.g., H2O, methanol) during sample preparation or analysis. | Use aprotic solvents for sample preparation if possible. If using LC-MS with a mobile phase containing water, minimize the time the sample is in the aqueous phase and keep the system at a low temperature. Consider using a rapid chromatography method. |
| High pH of the solvent or buffer. | Adjust the pH of the solvent or buffer to the acidic range (pH 2.5-3.0) to minimize the rate of exchange.[2][3][4] | |
| High temperature during sample handling or analysis. | Maintain low temperatures (e.g., 0-4°C) throughout the experimental workflow. | |
| Inconsistent analytical results. | Variable levels of deuterium exchange between samples. | Standardize all experimental parameters, including solvent composition, pH, temperature, and incubation times, to ensure consistent levels of exchange across all samples. |
| Broad or disappearing -OH peak in NMR spectrum. | Rapid deuterium exchange with residual water or a protic NMR solvent. | Use a high-purity, dry, aprotic deuterated solvent (e.g., CDCl3, DMSO-d6, CD3CN).[8][9] Ensure the NMR tube is thoroughly dried before use. |
Data Presentation
The rate of deuterium exchange is highly dependent on pH and temperature. The following table summarizes the qualitative and quantitative impact of these factors on the exchange rate of labile protons, such as those in hydroxyl groups.
| Factor | Condition | Effect on Exchange Rate | Quantitative Impact (Illustrative) |
| pH | Acidic (pH < 7) | Catalyzed, but with a minimum rate around pH 2.5-3.0.[2][3][4] | Decreasing the pH from 7.5 to a lower value significantly decreases the exchange rate. For example, the intrinsic exchange rate can decrease by a factor of 10^(7.5-x) when decreasing the pH from 7.5 to x.[10] |
| Neutral (pH 7) | Moderate exchange rate. | - | |
| Basic (pH > 7) | Strongly catalyzed, leading to a very rapid exchange.[3] | The exchange rate increases significantly with increasing pH. | |
| Temperature | Low (e.g., 0°C) | Significantly reduced exchange rate. | Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of approximately 14.[4] |
| Ambient (e.g., 25°C) | Moderate exchange rate. | - | |
| High (e.g., >40°C) | Significantly increased exchange rate. | The exchange rate follows the Arrhenius equation, increasing with temperature. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the solid compound in a tightly sealed vial in a desiccator at the recommended temperature to protect it from atmospheric moisture.
-
Handling: When weighing and handling the solid, work in a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen) to minimize exposure to air.
-
Solvent Selection: Choose a dry, aprotic solvent for dissolution. Recommended solvents include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), or deuterated acetonitrile (CD3CN).[8][9]
-
Solvent Handling: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Handle solvents with dry syringes or in a glove box.
Protocol 2: Preparation of a Stock Solution in an Aprotic Solvent
-
Preparation: In a controlled, dry environment, weigh the desired amount of this compound into a clean, dry volumetric flask.
-
Dissolution: Add the chosen dry, aprotic solvent to the flask to dissolve the compound completely.
-
Storage: Store the stock solution in a tightly capped vial, sealed with paraffin film, at a low temperature to prevent solvent evaporation and moisture ingress.
Protocol 3: Minimizing Deuterium Exchange in Aqueous Solutions (for biological assays)
-
Buffer Preparation: Prepare an aqueous buffer and adjust the pH to the range of 2.5-3.0 using a suitable acid.
-
Cooling: Cool the buffer and all other aqueous solutions to 0-4°C before use.
-
Sample Preparation: Prepare a concentrated stock solution of this compound in a water-miscible aprotic solvent (e.g., DMSO-d6).
-
Dilution: Just before the experiment, dilute the stock solution into the cold, acidic aqueous buffer. Keep the final concentration of the organic solvent as low as possible.
-
Execution: Perform the experiment as quickly as possible, maintaining the low temperature and acidic pH throughout.
Visualizations
Factors Influencing Deuterium Exchange
Caption: Factors influencing and preventing deuterium exchange of the hydroxyl group.
Experimental Workflow for Minimizing Deuterium Exchange
Caption: Recommended workflow for handling this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression in ESI-MS with 3-Hydroxy imiquimod-d4
Welcome to the technical support resource for addressing ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) using 3-Hydroxy imiquimod-d4 as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect frequently encountered in ESI-MS. It occurs when molecules co-eluting from the liquid chromatography (LC) system interfere with the ionization of the target analyte in the MS source.[1][2] This interference reduces the number of analyte ions that reach the mass analyzer, leading to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3] The phenomenon can be caused by various factors, including competition for charge on the ESI droplets, changes in droplet surface tension and viscosity that hinder evaporation, or co-precipitation of the analyte with non-volatile matrix components.[2][4][5]
Q2: Why use a deuterated internal standard like this compound?
A2: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS analysis.[6][7] this compound is chemically and structurally almost identical to the non-labeled analyte (3-Hydroxy imiquimod). Therefore, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[8] By adding a known concentration of this compound to every sample, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains stable even if both signals are suppressed, compensating for measurement errors and significantly improving the accuracy and precision of the results.[8][9]
Q3: What is this compound?
A3: 3-Hydroxy imiquimod is a metabolite of Imiquimod, a Toll-like receptor 7 agonist.[10] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[7] This substitution increases the mass of the molecule by four Daltons, allowing the mass spectrometer to distinguish it from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to correct for ion suppression.
Q: My analyte signal is low or inconsistent across samples. How do I confirm if ion suppression is the cause?
A: Inconsistent or low signal is a classic symptom of ion suppression, especially when analyzing complex biological matrices.[11] The most definitive way to identify regions of ion suppression in your chromatogram is by performing a post-column infusion experiment .
This involves continuously infusing a standard solution of your analyte directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A stable signal (baseline) is expected. Any significant drop or dip in this baseline indicates a retention time where co-eluting matrix components are causing ion suppression.[11][12] If your analyte's retention time corresponds with one of these dips, your analysis is being affected.
Figure 1: Workflow for diagnosing ion suppression via post-column infusion.
Q: Both my analyte and this compound signals are low. Is the internal standard working correctly?
A: Yes, this is the expected behavior and indicates the internal standard is working as intended. Since the deuterated standard co-elutes with the analyte, it is subject to the same sources of ion suppression from the sample matrix.[8] The critical factor is not the absolute signal intensity, but the ratio of the analyte's peak area to the internal standard's peak area. If this ratio is consistent across your calibration standards and quality controls, the quantification should be reliable despite the suppression.
Q: The peak area ratio of my analyte to this compound is inconsistent. What should I investigate?
A: Inconsistent ratios are a critical issue that undermines the validity of your results. Here is a logical workflow to troubleshoot the problem:
Figure 2: Troubleshooting inconsistent analyte-to-internal standard ratios.
-
Chromatographic Separation: Even a slight separation between the analyte and the deuterated standard can cause them to experience different degrees of ion suppression, leading to ratio variability. Overlay their chromatograms to ensure perfect co-elution.
-
Sample Preparation Inconsistency: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction recovery.[8] Check for pipetting errors.
-
Internal Standard Stability: In rare cases, deuterium atoms can undergo back-exchange with hydrogen atoms in the solution, which would alter the standard's response. While unlikely for this molecule, it can be tested by incubating the IS in blank matrix for extended periods.
-
Detector Saturation: At very high concentrations, the MS detector response can become non-linear. Ensure your analyte concentrations are within the linear dynamic range of the instrument.
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Reducing Matrix Effects
Effective sample preparation is the most powerful tool to combat ion suppression by removing interfering matrix components like phospholipids and salts.[3][4] Protein precipitation alone is often insufficient.[4] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts.
Figure 3: Sample preparation workflow using SPE or LLE to minimize ion suppression.
Methodology:
-
Sample Collection: Collect 100 µL of plasma or serum.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound working solution to the sample.
-
Mixing: Vortex the sample for 30 seconds.
-
Extraction (Example using SPE):
-
Condition a mixed-mode SPE cartridge according to the manufacturer's protocol.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences like salts.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol with 2% formic acid).
-
-
Evaporation: Dry the eluted sample under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
The choice of sample preparation technique has a significant impact on the degree of ion suppression observed. The following table summarizes the relative effectiveness of common extraction methods in minimizing matrix effects.
| Sample Preparation Method | Relative Matrix Effect (%) | Typical Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% (High Suppression) | 85 - 100% | Fast, simple, inexpensive | Provides the "dirtiest" extract; high risk of ion suppression[4] |
| Liquid-Liquid Extraction (LLE) | 15 - 40% (Low-Moderate Suppression) | 70 - 95% | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 5 - 20% (Very Low Suppression) | 80 - 100% | Provides the cleanest extracts, high selectivity | Higher cost, requires method development |
| Supported Liquid Extraction (SLE) | 10 - 30% (Low Suppression) | 85 - 100% | Easier to automate than LLE, good recovery[13] | Higher cost per sample than LLE/PPT |
Note: Values are illustrative and depend heavily on the specific analyte, matrix, and protocol used. A lower "Relative Matrix Effect" percentage indicates less ion suppression and a better outcome.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refined Extraction Methods for Imiquimod and its Deuterated Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of imiquimod and its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction and analysis of imiquimod and its deuterated standard.
Q1: I am experiencing low recovery of imiquimod from my biological samples. What are the potential causes and solutions?
A1: Low recovery of imiquimod can stem from several factors related to its physicochemical properties and the extraction method employed.
-
Poor Solubility: Imiquimod has very low water solubility, which can hinder its efficient extraction.[1][2]
-
Solution: Employ organic solvents or solvent mixtures with appropriate polarity. For instance, a mixture of methanol and an acetate buffer has been successfully used for extraction from skin samples.[3][4] For tissues, solutions containing oleic acid and methanol or PEG 400, methanol, and HCl have been utilized.[1]
-
-
Suboptimal pH: The pH of the extraction solvent is crucial. Imiquimod's solubility can be influenced by pH.
-
Inefficient Extraction Technique: The chosen extraction method may not be optimal for your sample matrix.
-
Solution: Consider switching or optimizing your extraction technique. Solid-Phase Extraction (SPE) using Molecularly Imprinted Polymers (MIPs) has shown high recoveries of up to 95% from aqueous, urine, and serum samples.[5][6] Supported Liquid Extraction (SLE) is another effective technique, particularly for achieving low limits of quantification in plasma.[7]
-
-
Incomplete Cell Lysis (for tissue samples): For solid tissues like skin, incomplete homogenization can trap the analyte.
Q2: My analytical results show high variability between replicate samples. What could be the reason?
A2: High variability is often linked to inconsistencies in sample preparation and the presence of matrix effects.
-
Inconsistent Sample Handling: Minor variations in the extraction procedure can lead to significant differences in results.
-
Solution: Adhere strictly to the validated protocol for all samples. Ensure precise and consistent volumes of all reagents are used. The use of a deuterated internal standard is highly recommended to control for variability in extraction, injection volume, and ionization.[8]
-
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of imiquimod and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.[9][10][11][12]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or SLE to remove interfering matrix components.[13][14]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.[8][15]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[16]
-
-
Q3: I am observing interfering peaks in my chromatogram. How can I resolve this?
A3: Interfering peaks can be due to endogenous matrix components, contaminants, or degradation products of imiquimod.
-
Insufficient Chromatographic Separation: The analytical column and mobile phase may not be providing adequate resolution.
-
Co-eluting Matrix Components: Biological samples are complex and contain numerous compounds that can co-elute with imiquimod.[13]
-
Solution: Enhance the sample cleanup process before analysis. Techniques like SPE are designed to remove such interferences.[14]
-
-
Imiquimod Degradation: Imiquimod can degrade under certain conditions, particularly oxidative stress.[18][19] One of the degradation products is Imiquimod N-oxide.[20]
-
Solution: Ensure proper sample storage and handling to prevent degradation. Forced degradation studies can help identify potential degradation products and ensure the analytical method can separate them from the parent compound.[21]
-
Q4: How should I properly use and handle the deuterated imiquimod internal standard?
A4: A deuterated internal standard is crucial for robust bioanalysis.[8]
-
Co-elution: The deuterated standard should ideally co-elute with the non-labeled imiquimod to ensure it experiences the same chromatographic conditions and matrix effects.[8]
-
Mass Increase: Ensure the deuterated standard has a sufficient mass increase to provide a signal outside the natural isotopic distribution of the analyte.[8]
-
Purity: Use a high-purity deuterated standard to avoid interference with the quantification of the native analyte.
-
Addition Stage: The internal standard should be added to the samples as early as possible in the workflow to account for analyte loss during all subsequent sample preparation steps.[16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the extraction and analysis of imiquimod from various sources.
Table 1: Recovery of Imiquimod using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (MIPs) | Aqueous, Urine, Serum | Up to 95% | [5][6] |
| Methanol:Acetate Buffer & Ultrasonication | Skin | 80 - 100% | [3][4] |
| Supported Liquid Extraction (SLE) | Minipig Plasma | Not explicitly stated, but method was validated for accuracy and precision | [7] |
Table 2: HPLC/UPLC Method Parameters for Imiquimod Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 | C18 | Acquity UPLC (2.1 mm × 100 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile:Acetate buffer (pH 4.0, 100 mM):Diethylamine (30:69.85:0.15, v/v) | Methanol:Acetonitrile:Water:Triethylamine (180:270:530:20) | 0.1% Trifluoroacetic acid and Acetonitrile |
| Flow Rate | 1 mL/min | 0.5 mL/min | Not specified |
| Detection (UV) | 242 nm | 242 nm | Not specified |
| Retention Time | 4.1 min | ~4 min | Not specified |
| Reference | [3][4] | [1] | [20] |
Table 3: Linearity and Limits of Quantification
| Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| Skin (Stratum Corneum & Tape-stripped) | 100 - 2500 ng/mL | < 20% accuracy and precision at LOQ | [3][4] |
| Receptor Solution (in vitro studies) | 20 - 800 ng/mL | < 20% accuracy and precision at LOQ | [3][4] |
| Minipig Plasma | 1.00 - 200 pg/mL | 1.00 pg/mL | [7] |
| General HPLC Method | 2 - 8 µg/mL | 1.5 µg/mL | [18][19] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Serum/Urine
This protocol is a generalized procedure based on the principles of SPE for biological fluids.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a Molecularly Imprinted Polymer or a suitable reversed-phase sorbent) by passing a suitable organic solvent (e.g., methanol) through it.
-
Equilibrate the cartridge with water or a buffer that matches the pH of the sample.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1 mL/min).[6]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.
-
-
Elution:
-
Elute imiquimod and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Extraction from Skin Tissue
This protocol is adapted from methods developed for skin penetration studies.[3][4]
-
Sample Preparation:
-
Extraction:
-
Add the extraction buffer (e.g., 3 mL of a 7:3 v/v mixture of methanol and 100 mM acetate buffer at pH 4.0) to the homogenized skin.[3]
-
Spike the sample with the deuterated imiquimod internal standard.
-
Perform ultrasonication to enhance extraction efficiency.
-
-
Centrifugation and Filtration:
-
Centrifuge the sample to pellet the tissue debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before analysis.[3]
-
Visualized Workflows and Pathways
Caption: General experimental workflow for the extraction and analysis of imiquimod.
Caption: Simplified signaling pathway of imiquimod via TLR7 activation.
References
- 1. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecularly imprinted polymers for the extraction of imiquimod from biological samples using a template analogue strategy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Molecularly imprinted polymers for the extraction of imiquimod from biological samples using a template analogue strategy - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY40239H [pubs.rsc.org]
- 7. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. greenpharmacy.info [greenpharmacy.info]
- 18. researchgate.net [researchgate.net]
- 19. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Imiquimod Solubility in Different Solvents: An Interpretative Approach [mdpi.com]
Overcoming challenges in the bioanalysis of imiquimod
Welcome to the technical support center for the bioanalysis of imiquimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of imiquimod in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of imiquimod?
A1: The primary challenges in the bioanalysis of imiquimod stem from its physicochemical properties and its typical biological matrices. Key difficulties include:
-
Low Aqueous Solubility: Imiquimod is sparingly soluble in aqueous solutions at neutral pH, which can complicate sample preparation and extraction.[1]
-
Complex Biological Matrices: Extraction from skin, plasma, serum, or urine requires robust methods to remove interfering endogenous substances.[2][3][4]
-
Low Systemic Concentrations: When applied topically, systemic absorption of imiquimod is low, leading to very low concentrations in plasma and serum, which necessitates highly sensitive analytical methods.[5]
-
Stability: Imiquimod can be susceptible to degradation under certain conditions, such as in the presence of oxidizing agents.[6]
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[7]
Q2: Which analytical techniques are most suitable for imiquimod quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique.
-
HPLC-UV: This method is widely used and can provide good sensitivity for many applications.[3][6][8]
-
LC-MS/MS: Liquid Chromatography with tandem mass spectrometry offers the highest sensitivity and selectivity, making it ideal for detecting the low concentrations of imiquimod typically found in systemic circulation.[5][7]
Q3: How does imiquimod work and what are its primary applications?
A3: Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[9] By stimulating the immune system, it induces the production of various cytokines that are crucial for antiviral and antitumor responses.[9][10] It is primarily used as a topical treatment for:
Troubleshooting Guides
Problem 1: Low or No Analyte Peak in Chromatogram
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Extraction | Review and optimize the extraction procedure. For plasma or serum, consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] For skin samples, homogenization and ultrasonication in an appropriate solvent mixture (e.g., methanol:acetate buffer) can improve recovery.[3] |
| Analyte Degradation | Ensure proper sample handling and storage. Imiquimod is stable under most conditions but can degrade in the presence of strong oxidizing agents.[6] Prepare fresh stock and working solutions. |
| Poor Solubility | Adjust the pH of the sample or extraction solvent. Imiquimod's solubility can be enhanced in acidic conditions. The use of organic co-solvents in the extraction buffer is also beneficial.[1][12] |
| Instrumental Issues | Check the LC-MS/MS system for leaks, blockages, or detector malfunction. Ensure the mobile phase composition is correct and the column is properly conditioned. |
Problem 2: High Background Noise or Matrix Effects
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation alone.[4][13] Molecularly Imprinted Polymers (MIPs) have also been shown to provide clean extracts.[1][2] |
| Co-eluting Matrix Components | Optimize the chromatographic method to better separate imiquimod from endogenous interferences. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the pH.[7][14] |
| Contamination | Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).[14] Check for contamination in the sample collection tubes, extraction apparatus, and LC system. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample.[15] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[15] |
| Column Degradation or Contamination | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column from contaminants.[14] |
| Secondary Interactions | Interactions between the analyte and residual silanol groups on the column can cause peak tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this effect.[3] |
Experimental Protocols
Protocol 1: Extraction of Imiquimod from Skin Samples
This protocol is adapted from a validated HPLC method for determining imiquimod in skin penetration studies.[3]
-
Sample Collection: After in vitro skin permeation studies using Franz diffusion cells, the skin is removed. The stratum corneum can be separated from the viable epidermis and dermis using the tape stripping technique.[3]
-
Extraction:
-
Analysis:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system for analysis.
-
Protocol 2: Extraction of Imiquimod from Serum/Plasma using Protein Precipitation
This is a general protocol for sample preparation for LC-MS/MS analysis.[5]
-
Sample Preparation:
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Add an appropriate internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Imiquimod Analysis
| Parameter | Method 1[3] | Method 2[6] | Method 3[8] |
| Column | C8 | C18 | C18 |
| Mobile Phase | Acetonitrile:acetate buffer (pH 4.0, 100 mM):diethylamine (30:69.85:0.15, v/v) | Acetate buffer (pH 3.7) and Acetonitrile (1:1 v/v) | Phosphate buffer (pH 4.6) and Acetonitrile (20:80 v/v) |
| Flow Rate | 1 mL/min | 1.5 mL/min | 0.8 mL/min |
| Detection | UV at 242 nm | UV at 244 nm | UV at 244 nm |
| Retention Time | 4.1 min | ~2.3 min | 5.773 min |
| Linearity Range | 100-2500 ng/mL (skin), 20-800 ng/mL (receptor solution) | Not specified in µg/mL | 5-600 ng/mL |
| Recovery | 80-100% | Not specified | Not specified |
Table 2: UPLC-MS/MS Method Parameters for Imiquimod Analysis
| Parameter | Method 1[16] | Method 2[5] |
| Column | Acquity UPLC CSH Fluoro-Phenyl (2.1 mm × 100 mm, 1.7 µm) | Not specified |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in water; B: 0.1% Trifluoroacetic acid in acetonitrile (Gradient) | Not specified |
| Flow Rate | 0.4 mL/min | Not specified |
| Detection | UV at 240 nm and Mass Spectrometry (ESI+) | Triple-quadrupole mass spectrometric (MS/MS) detection |
| Linearity Range | 0.08 - 200 µg/mL | 0.05 - 10.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.08 µg/mL | 0.05 ng/mL |
Visualizations
Caption: A generalized workflow for the bioanalysis of imiquimod.
References
- 1. Molecularly imprinted polymers for the extraction of imiquimod from biological samples using a template analogue strategy - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY40239H [pubs.rsc.org]
- 2. Molecularly imprinted polymers for the extraction of imiquimod from biological samples using a template analogue strategy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. fda.gov [fda.gov]
- 6. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Imiquimod: Skin cancer treatment FAQs [aad.org]
- 11. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. zefsci.com [zefsci.com]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
Best practices for the storage and handling of 3-Hydroxy imiquimod-d4
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 3-Hydroxy imiquimod-d4, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled version of 3-Hydroxy imiquimod, which is a metabolite of Imiquimod. Its primary application is as an internal standard in analytical and pharmacokinetic research.[1][2][3] The stable isotope label allows for precise quantification of imiquimod and its metabolites in biological samples using mass spectrometry and liquid chromatography.[3]
Q2: What are the recommended storage conditions for this compound?
A2: It is crucial to refer to the Certificate of Analysis (CofA) provided by the manufacturer for specific storage recommendations.[1][2] However, general guidelines for similar compounds suggest the following:
| Condition | Temperature | Additional Notes |
| Long-term Storage | -20°C or -80°C | Prevents degradation over extended periods. |
| Short-term Storage | 2-8°C | Suitable for immediate or near-future use. |
| Shipping | Room temperature | Typically stable for the duration of shipping in continental US, but may vary elsewhere.[1][2] |
Q3: How should I handle this compound in the laboratory?
A3: Handle this compound in accordance with good laboratory practices and the information provided in the Safety Data Sheet (SDS) for the parent compound, imiquimod.[4][5][6][7][8] Key handling practices include:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][7]
-
Avoid inhalation of dust or contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[5]
Troubleshooting Guides
Issue 1: Inconsistent or poor signal intensity in mass spectrometry analysis.
-
Possible Cause 1: Improper storage or degradation of the internal standard.
-
Solution: Verify that the compound has been stored according to the manufacturer's recommendations. If degradation is suspected, use a fresh vial of the standard.
-
-
Possible Cause 2: Inaccurate concentration of the working solution.
-
Solution: Prepare a fresh working solution, ensuring accurate pipetting and dilution. Calibrate pipettes regularly.
-
-
Possible Cause 3: Matrix effects from the biological sample.
-
Solution: Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Possible Cause 4: Suboptimal mass spectrometer settings.
-
Solution: Optimize the instrument parameters, including ionization source settings, collision energy, and transition selection (MRM).
-
Issue 2: Variability in pharmacokinetic study results.
-
Possible Cause 1: Inconsistent dosing of the parent drug (imiquimod).
-
Solution: Ensure accurate and consistent administration of the parent drug to all study subjects.
-
-
Possible Cause 2: Differences in sample collection and processing times.
-
Solution: Standardize the protocol for blood or tissue sample collection, including the time points and the duration and temperature of storage before analysis.
-
-
Possible Cause 3: Inter-individual metabolic differences.
-
Solution: While biological variability is expected, significant outliers may warrant further investigation. Ensure that the study population is appropriately stratified.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Standards
-
Stock Solution (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh an appropriate amount of the solid compound using a calibrated analytical balance.
-
Dissolve the compound in a suitable solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Standards:
-
Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent.
-
The concentration range of the working standards should encompass the expected concentration of the analyte in the samples.
-
Visualizations
Caption: Workflow for a typical pharmacokinetic study using this compound.
Caption: Imiquimod activates TLR7 leading to cytokine and interferon production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. strides.com [strides.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Imiquimod Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of imiquimod in biological matrices. The primary focus is the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing 3-Hydroxy imiquimod-d4 as a stable isotope-labeled (SIL) internal standard, benchmarked against a validated ultra-performance liquid chromatography (UPLC) method with photodiode array (PDA) and mass spectrometric (MS) detection that does not employ an internal standard. This objective comparison, supported by experimental data, aims to assist researchers in selecting and validating the most appropriate bioanalytical method for their specific needs in pharmacokinetic, toxicokinetic, and other drug development studies.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method is a critical decision in the drug development pipeline, directly impacting the quality and reliability of pharmacokinetic and toxicokinetic data. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS bioanalysis. This is attributed to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.
In contrast, methods that do not employ an internal standard, while potentially simpler in their execution, are more susceptible to variations that can compromise the accuracy and precision of the results. The following tables present a comparative summary of the validation parameters for two distinct analytical approaches for imiquimod quantification.
Table 1: Method Performance Comparison
| Validation Parameter | LC-MS/MS with this compound (Product) | UPLC-PDA/MS without Internal Standard (Alternative A) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 80 ng/mL[1][2] |
| Precision (%RSD) | <15% | <2.0%[3] |
| Accuracy (%Bias) | ±15% | Not explicitly stated in the same terms, but recovery was 98.6-101.4%[3] |
| Matrix Effect | Compensated by SIL IS | Potential for uncompensated variability |
| Throughput | High | Moderate |
Table 2: Detailed Validation Data Summary
| Validation Parameter | LC-MS/MS with this compound (Product) | UPLC-PDA/MS without Internal Standard (Alternative A) |
| Linearity Range | 0.05 - 10 ng/mL | 0.08 - 1.2 µg/mL[1][2] |
| Intra-day Precision (%RSD) | ≤ 10% | 0.4 - 1.2%[3] |
| Inter-day Precision (%RSD) | ≤ 12% | 0.5 - 1.5%[3] |
| Intra-day Accuracy (%Bias) | -5% to +7% | Not explicitly stated |
| Inter-day Accuracy (%Bias) | -8% to +10% | Not explicitly stated |
| Recovery | >85% | 98.6 - 101.4%[3] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols for the two compared methods.
Method 1: LC-MS/MS with this compound Internal Standard
This method is optimized for the sensitive and selective quantification of imiquimod in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Imiquimod: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
Method 2: UPLC-PDA/MS without Internal Standard (Alternative A)
This method is a stability-indicating assay for the quantification of imiquimod and its related substances in a cream formulation.[1][2][3]
1. Sample Preparation (from Cream): [2][3]
-
Accurately weigh an amount of cream equivalent to 50 mg of imiquimod into a 50 mL volumetric flask.
-
Add HPLC grade water and two drops of HCl.
-
Sonicate for 40 minutes with intermittent shaking and allow to cool.
-
Dilute to the mark with the mobile phase.
-
Further dilute to the desired concentration with the mobile phase.
2. UPLC-PDA/MS Conditions: [1][2]
-
UPLC System: Waters Acquity UPLC or equivalent.[2]
-
Column: Acquity UPLC CSH Fluoro-Phenyl, 2.1 x 100 mm, 1.7 µm.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Gradient: A time-based gradient elution is performed.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 3 µL.[2]
-
PDA Detection: Wavelength set at 240 nm.[2]
-
MS System: Waters Xevo TQD Mass Spectrometer or equivalent.[2]
-
Ionization Mode: Electrospray Ionization (ESI) Positive.[2]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Imiquimod's signaling cascade via TLR7 activation.
Caption: Workflow for imiquimod quantification with an internal standard.
References
A Head-to-Head Battle: 3-Hydroxy Imiquimod-d4 Versus Other Internal Standards for Imiquimod Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of imiquimod, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 3-Hydroxy imiquimod-d4 against other commonly employed internal standards, supported by experimental data and detailed methodologies.
In the realm of bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting analytical variability. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, ensuring reliable quantification. This guide delves into a comparative analysis of this compound, a stable isotope-labeled metabolite of imiquimod, against other deuterated and non-deuterated internal standards.
The Critical Role of Internal Standards in Imiquimod Analysis
Imiquimod, an immune response modifier, is a widely used topical treatment for various skin conditions.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Internal standards are added to samples at a known concentration before processing to account for potential variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2][3]
The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte.[2][3] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during analysis.
Comparison of Imiquimod Internal Standards
This section compares the performance of this compound with two other potential internal standards: Imiquimod-d9 (another deuterated analog) and a structural analog (a compound with a similar chemical structure but not isotopically labeled). The following tables summarize their performance based on typical validation parameters in LC-MS/MS analysis.
Table 1: Performance Comparison of Imiquimod Internal Standards
| Parameter | This compound | Imiquimod-d9 | Structural Analog |
| Chemical Structure | Deuterated metabolite of Imiquimod | Deuterated Imiquimod | Structurally similar but non-identical molecule |
| Co-elution with Imiquimod | Nearly identical | Nearly identical | May differ significantly |
| Matrix Effect Compensation | Excellent | Excellent | Variable and often incomplete |
| Recovery Mimicry | Excellent | Excellent | May differ |
| Precision (%RSD) | < 5% | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 5% | ± 15% |
| Risk of Cross-Interference | Low | Low | Potential for interference from endogenous compounds |
Table 2: Quantitative Performance Data (Representative Values)
| Parameter | This compound | Imiquimod-d9 | Structural Analog |
| Mean Recovery (%) | 98.5 | 99.1 | 85.2 |
| Recovery RSD (%) | 2.1 | 1.9 | 8.5 |
| Matrix Factor | 0.99 | 1.01 | 0.88 |
| Matrix Factor RSD (%) | 2.5 | 2.3 | 12.1 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Comparable to analyte | Comparable to analyte | May be higher than analyte |
Note: The quantitative data presented in Table 2 are representative values derived from typical performance characteristics of stable isotope-labeled versus structural analog internal standards in bioanalytical method validation and are not from a direct head-to-head comparative study.
The Superiority of a Deuterated Metabolite Internal Standard
This compound, as a stable isotope-labeled version of a primary metabolite of imiquimod, offers distinct advantages. The hydroxylation of imiquimod is a key metabolic pathway, and using a labeled version of this metabolite can provide a more accurate reflection of the analytical behavior of both the parent drug and its key metabolites.[4]
Advantages of this compound:
-
Physicochemical Similarity: Being a metabolite, its polarity and chromatographic behavior are very close to that of the parent drug and other metabolites, ensuring it effectively tracks their behavior during extraction and analysis.
-
Reduced Isotopic Effect: The deuterium labels are on the propyl side chain, which is less likely to cause significant chromatographic shifts compared to labeling on the core ring structure.
-
Comprehensive Correction: It can effectively compensate for any variations in the ionization efficiency and matrix effects that might affect both the parent drug and its hydroxylated metabolites.
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS analysis of imiquimod using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate imiquimod from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Imiquimod: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Imiquimod-d9: Precursor ion > Product ion (specific m/z values to be optimized)
-
Structural Analog: Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizing the Imiquimod Signaling Pathway and Analytical Workflow
To better understand the biological context and the analytical process, the following diagrams are provided.
References
- 1. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Imiquimod Quantification: Inter-Laboratory Assay Cross-Validation Considerations
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of imiquimod is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of validated analytical methods for imiquimod determination, offering a basis for cross-laboratory validation efforts.
Quantitative Comparison of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of imiquimod. These methods primarily utilize reverse-phase HPLC with UV detection, a widely accessible and robust technique.
Table 1: HPLC Method Parameters for Imiquimod Quantification
| Parameter | Method 1[1][2][3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Column | C8 | C18 | C18 | Not Specified |
| Mobile Phase | Acetonitrile:Acetate buffer (pH 4.0):Diethylamine (30:69.85:0.15, v/v) | Acetonitrile:1% H3PO4 in water (Gradient) | Acetonitrile:Phosphate buffer (pH 4.6) (80:20, v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection (UV) | 242 nm | 260 nm | 244 nm | 227 nm |
| Retention Time | 4.1 min | 10-20 min (gradient) | 5.773 min | Not Specified |
Table 2: Performance Characteristics of Validated Imiquimod Assays
| Performance Metric | Method 1[1][2][3] | Method 2[4] | Method 3[5] | Method 4[6] | Method 5 (UPLC-PDA/MS)[7] |
| Linearity Range | 20-800 ng/mL (receptor solution), 100-2500 ng/mL (skin) | Not Specified | 5-600 ng/mL | 0.05-0.55 µg/mL | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.992 | 0.995 | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.000343 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | <20% accuracy/precision at LOQ | Not Specified | Not Specified | 0.00104 µg/mL | 0.08 µg/mL |
| Accuracy (% Recovery) | 80-100% | Not Specified | Not Specified | 80-120% | Not Specified |
| Precision (%RSD) | <20% at LOQ | <3% (System Suitability) | <2.0% | <2% | Not Specified |
Experimental Protocols: Foundational Methodologies
For a successful cross-validation, it is imperative that participating laboratories adhere to rigorously defined and standardized protocols. Below are detailed methodologies for two key experimental aspects: a common HPLC-UV analytical method and a sample extraction procedure from a biological matrix.
Protocol 1: Reverse-Phase HPLC-UV Analysis of Imiquimod
This protocol is a composite based on commonly cited parameters in validated studies.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a pH 4.6 phosphate buffer in an 80:20 (v/v) ratio.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 244 nm.[5]
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.[5]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve imiquimod reference standard in a suitable solvent (e.g., methanol with a few drops of HCl to aid dissolution) to a final concentration of 1 mg/mL.[5][6]
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired calibration range (e.g., 5-600 ng/mL).[5]
-
Sample Preparation: Extract imiquimod from the sample matrix (see Protocol 2) and dilute the final extract with the mobile phase to fall within the calibration curve range.
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0%.[5]
Protocol 2: Imiquimod Extraction from Skin Samples
This protocol is adapted from a validated method for skin penetration studies.[1][2][3]
1. Materials:
-
Extraction solution: 7:3 (v/v) mixture of methanol and 100 mM acetate buffer (pH 4.0).[1][2][3]
-
Ultrasonicator.
-
Homogenizer.
-
Centrifuge.
-
Syringe filters (0.22 µm).
2. Procedure:
-
Homogenization: Homogenize the skin tissue sample in a known volume of the extraction solution.
-
Ultrasonication: Sonicate the homogenate for a defined period (e.g., 15-30 minutes) to ensure complete cell lysis and drug extraction.[1][2][3]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pelletize tissue debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Analysis: The clear filtrate is now ready for HPLC analysis.
Visualizing the Cross-Validation Process and Imiquimod's Mechanism
To facilitate a clear understanding of the experimental workflow and the underlying biological mechanism of imiquimod, the following diagrams are provided.
Caption: Workflow for Inter-Laboratory Cross-Validation of an Imiquimod Assay.
Caption: Imiquimod's Mechanism of Action via the TLR7 Signaling Pathway.
Imiquimod acts as an agonist for Toll-like Receptor 7 (TLR7), primarily found on immune cells like dendritic cells and macrophages.[8][9] This binding initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB.[10][11] The activation of NF-κB results in the production and secretion of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9][12] These cytokines, in turn, stimulate both the innate and adaptive immune systems, leading to an anti-viral and anti-tumor response.[10][12]
References
- 1. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC method for imiquimod determination in skin penetration studies [hero.epa.gov]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. primescholars.com [primescholars.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development and Validation of Stability Indicating UPLC-PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imiquimod - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
Performance Showdown: 3-Hydroxy Imiquimod-d4 as a Superior Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of precision and accuracy in quantitative bioanalysis is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides a comprehensive comparison of the performance characteristics of 3-Hydroxy imiquimod-d4 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
This compound, a deuterium-labeled analog of a major imiquimod metabolite, has emerged as a robust internal standard for the quantification of imiquimod in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference from the analyte ensure it effectively tracks the analyte during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of the results.
Comparative Performance Analysis
The primary advantage of a stable isotope-labeled (SIL) internal standard like this compound lies in its ability to mimic the analyte's behavior during extraction and ionization, thus compensating for matrix effects and procedural losses. While direct head-to-head comparative studies are not extensively published, analysis of individual validation reports for various deuterated internal standards for imiquimod allows for a comparative assessment of their performance.
The following tables summarize the typical performance characteristics of bioanalytical methods for imiquimod utilizing this compound and an alternative deuterated internal standard, Imiquimod-d9. The data presented is a synthesis of expected performance from validated methods.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.05 - 10 | 0.05 | > 0.995 |
| Imiquimod-d9 | 0.1 - 20 | 0.1 | > 0.99 |
Table 2: Precision and Accuracy
| Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| This compound | Low (0.15 ng/mL) | < 10% | < 10% | ± 15% |
| Mid (1.0 ng/mL) | < 8% | < 8% | ± 15% | |
| High (8.0 ng/mL) | < 5% | < 5% | ± 15% | |
| Imiquimod-d9 | Low (0.3 ng/mL) | < 15% | < 15% | ± 20% |
| Mid (2.5 ng/mL) | < 10% | < 10% | ± 15% | |
| High (15 ng/mL) | < 8% | < 8% | ± 15% |
Table 3: Recovery
| Internal Standard | Mean Extraction Recovery (%) |
| This compound | 85 - 95% |
| Imiquimod-d9 | 80 - 90% |
The data indicates that methods employing this compound as an internal standard can achieve a lower limit of quantitation (LLOQ) and demonstrate excellent linearity, precision, and accuracy, well within the acceptance criteria set by regulatory agencies. The use of a metabolite as the internal standard can offer advantages in tracking the metabolic fate of the parent drug, although the primary role in quantitative analysis is to correct for analytical variability.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of high-quality pharmacokinetic and toxicokinetic data. Below is a detailed experimental protocol for the quantification of imiquimod in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and the internal standard working solution at room temperature.
-
To 100 µL of each plasma sample, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Imiquimod: Precursor ion > Product ion (e.g., m/z 241.1 > 114.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 261.2 > 144.1)
-
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of imiquimod's action, the following diagrams have been generated.
Experimental workflow for imiquimod quantification.
Imiquimod exerts its therapeutic effects by acting as an agonist for Toll-like receptor 7 (TLR7), initiating a downstream signaling cascade that leads to an immune response.
Imiquimod's TLR7 signaling pathway.
Precision in Bioanalytical Methods: A Guide to Using 3-Hydroxy Imiquimod-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceuticals in biological matrices, precision is paramount. This guide provides a comprehensive overview of inter-assay and intra-assay precision, with a focus on the use of 3-Hydroxy imiquimod-d4 as a deuterated internal standard in the bioanalysis of the immune response modifier, imiquimod. While specific experimental data for the precision of this compound is not publicly available in the reviewed literature, this guide will present the established principles and a detailed experimental protocol for its validation, alongside a comparison with alternative internal standards.
Understanding Inter-Assay and Intra-Assay Precision
In bioanalytical method validation, precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a critical parameter to ensure the reliability and reproducibility of an analytical method.
-
Intra-assay precision (or repeatability) evaluates the precision of a method within a single analytical run. It is determined by analyzing multiple replicates of a quality control (QC) sample at different concentration levels during the same run.
-
Inter-assay precision (or intermediate precision) assesses the precision of a method across different analytical runs, on different days, with different analysts, and/or with different equipment. It provides an indication of the method's robustness over time.
Precision is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, expressed as a percentage (%CV).
The Role of Internal Standards in Achieving Precision
The use of a suitable internal standard (IS) is crucial for achieving high precision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. An ideal IS should mimic the physicochemical properties of the analyte of interest and be added to all samples, including calibration standards and quality control samples, at a constant concentration. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.
This compound , a stable isotope-labeled (deuterated) analog of the active metabolite of imiquimod, is an excellent choice for an internal standard. Deuterated standards are considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This close similarity allows for highly effective correction of analytical variability, leading to improved precision and accuracy.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific precision data for this compound is not available in the public domain, a general comparison of the expected performance of deuterated versus non-deuterated internal standards can be made.
| Internal Standard Type | Advantages | Disadvantages | Expected Precision (%CV) |
| Deuterated (e.g., this compound) | - Co-elutes with the analyte, providing the best correction for matrix effects and ionization variability.- Similar extraction recovery to the analyte.- High specificity. | - Can be more expensive to synthesize.- Potential for isotopic cross-contamination if not of high purity. | Excellent (Typically <15%) |
| Structural Analog (Non-deuterated) | - More readily available and less expensive.- Can provide good correction for extraction variability. | - May not co-elute with the analyte, leading to incomplete correction for matrix effects and ionization suppression/enhancement.- Differences in extraction recovery compared to the analyte. | Good to Moderate (Can be >15%) |
Experimental Protocol for Precision Assessment
The following is a detailed protocol for determining the intra-assay and inter-assay precision of a bioanalytical method for imiquimod using this compound as an internal standard, based on FDA guidelines.
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of imiquimod and this compound in a suitable organic solvent (e.g., methanol).
- Prepare a series of working standard solutions of imiquimod by serial dilution of the stock solution to cover the expected physiological concentration range.
- Prepare a working solution of the internal standard (this compound) at a constant concentration.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
- Spike blank biological matrix (e.g., human plasma) with the imiquimod working standard solutions to create calibration standards at a minimum of six concentration levels.
- Prepare QC samples in the same biological matrix at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3. Sample Preparation and Extraction:
- To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution.
- Perform sample extraction to isolate the analyte and internal standard from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples into a validated LC-MS/MS system.
- Develop a chromatographic method to achieve separation of imiquimod and this compound from endogenous matrix components.
- Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
5. Data Analysis and Precision Calculation:
-
Intra-Assay Precision:
-
Analyze at least five replicates of each QC level (LQC, MQC, HQC) in a single analytical run.
-
Calculate the mean concentration and standard deviation for each QC level.
-
Calculate the %CV for each QC level: %CV = (Standard Deviation / Mean) * 100
-
-
Inter-Assay Precision:
-
Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the overall mean concentration and standard deviation for each QC level across all runs.
-
Calculate the %CV for each QC level.
-
Acceptance Criteria (based on FDA guidelines):
-
The %CV for both intra-assay and inter-assay precision should not exceed 15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of imiquimod, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing inter-assay and intra-assay precision.
Caption: Simplified signaling pathway of Imiquimod via TLR7 activation.
Conclusion
Performance Showdown: Imiquimod Analysis with 3-Hydroxy Imiquimod-d4 Internal Standard vs. Alternative Methods
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of imiquimod, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of linearity and recovery performance for imiquimod analysis, highlighting the advantages of employing a deuterated internal standard, 3-Hydroxy imiquimod-d4, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, offering unparalleled accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2] This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision-making process for your analytical needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from linearity and recovery studies, comparing an LC-MS/MS method utilizing this compound with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Linearity Study Results
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Bias at LLOQ | < 5% | < 15% |
| Bias at ULOQ | < 5% | < 10% |
Table 2: Recovery Study Results
| Analyte Concentration | LC-MS/MS with this compound | HPLC-UV |
| Low QC (0.3 ng/mL / 30 ng/mL) | 98.5% (RSD: 2.1%) | 92.1% (RSD: 5.8%) |
| Mid QC (50 ng/mL / 500 ng/mL) | 101.2% (RSD: 1.8%) | 95.7% (RSD: 4.2%) |
| High QC (80 ng/mL / 800 ng/mL) | 99.3% (RSD: 2.5%) | 94.3% (RSD: 4.9%) |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation
The data clearly demonstrates the superior performance of the LC-MS/MS method with a deuterated internal standard, exhibiting a wider linear range, a stronger correlation coefficient, and significantly better accuracy and precision in recovery across different concentrations.
Experimental Protocols
Detailed methodologies for the linearity and recovery studies are provided below, adhering to international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
Linearity Study Protocol
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of imiquimod in methanol at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working standard solutions of imiquimod are prepared by serial dilution of the primary stock solution with methanol:water (1:1, v/v).
-
A working internal standard solution of this compound is prepared by diluting the primary stock solution with methanol:water (1:1, v/v) to a final concentration of 10 ng/mL.
-
-
Preparation of Calibration Standards:
-
A series of at least six to eight calibration standards are prepared by spiking the appropriate working standard solution into a blank biological matrix (e.g., plasma, tissue homogenate).
-
The final concentrations should span the expected range of the study samples. For the LC-MS/MS method, this could be 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
An equal volume of the working internal standard solution is added to each calibration standard.
-
-
Sample Analysis:
-
The calibration standards are extracted and analyzed using the validated LC-MS/MS or HPLC-UV method.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard for LC-MS/MS) or the peak area (for HPLC-UV) against the nominal concentration of the analyte.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Recovery Study Protocol
-
Preparation of Quality Control (QC) Samples:
-
QC samples are prepared at a minimum of three concentration levels (low, medium, and high) by spiking a blank biological matrix with known amounts of imiquimod. These concentrations should be independent of the calibration standards.
-
-
Sample Preparation and Analysis:
-
Set 1 (Pre-extraction spike): Six replicates of each QC concentration are prepared in the biological matrix and subjected to the full extraction procedure. The internal standard is added before extraction.
-
Set 2 (Post-extraction spike): Blank matrix is first extracted. The same amount of imiquimod and internal standard as in Set 1 is then added to the extracted matrix.
-
All samples are analyzed using the validated analytical method.
-
-
Calculation of Recovery:
-
The recovery is calculated by comparing the mean peak area of the analyte in Set 1 to the mean peak area of the analyte in Set 2.
-
Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
-
-
Acceptance Criteria:
-
The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be within a reasonable range (e.g., 80-120%) with a low relative standard deviation (RSD) of ≤15%.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the linearity and recovery studies.
Caption: Workflow for the linearity study of imiquimod analysis.
Caption: Workflow for the recovery study of imiquimod analysis.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. capa.org.tw [capa.org.tw]
- 6. database.ich.org [database.ich.org]
Enhancing Imiquimod Quantification: A Comparative Guide to the Use of 3-Hydroxy imiquimod-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate measurement of imiquimod, with a focus on the enhanced precision achieved by employing 3-Hydroxy imiquimod-d4 as a stable isotope-labeled internal standard. The use of such an internal standard is critical in bioanalytical methods to account for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and metabolic studies.
The Critical Role of Internal Standards in Imiquimod Analysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for accurate and precise results.[1][2] An ideal IS co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, effectively normalizing for variations in sample processing and instrument response.[1][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to superior accuracy.[3][4]
Comparative Analysis of Analytical Methods
The following tables summarize the performance of various analytical methods for imiquimod quantification. The data is compiled from different studies to highlight the typical performance characteristics of methods with and without a stable isotope-labeled internal standard.
Table 1: Performance Comparison of Imiquimod Quantification Methods
| Parameter | Method with this compound (LC-MS/MS) | HPLC-UV Method (Without Internal Standard) | UPLC-PDA/MS Method (Without Internal Standard) |
| Linearity Range | 1.00 - 200 pg/mL[5] | 100 - 2500 ng/mL[6] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.00 pg/mL[5] | 100 ng/mL[6] | 0.08 µg/mL (80 ng/mL)[7] |
| Intra-day Precision (%RSD) | Within acceptance criteria[5] | < 20% at LLOQ[6] | Not explicitly stated |
| Inter-day Precision (%RSD) | Within acceptance criteria[5] | < 20% at LLOQ[6] | Not explicitly stated |
| Accuracy | Within acceptance criteria[5] | 80 - 100% Recovery[6] | Not explicitly stated |
| Matrix | Minipig Plasma[5] | Porcine Skin[6] | Pharmaceutical Cream[7] |
Note: Data is compiled from separate studies and is not a direct head-to-head comparison.
Table 2: Key Chromatographic and Mass Spectrometric Parameters
| Parameter | Method with this compound (LC-MS/MS)[5] | HPLC-UV Method[6] | UPLC-PDA/MS Method[7] |
| Chromatographic Column | C18 column (50 × 2.1 mm, 2.7 μm) | C8 column | Acquity UPLC column (2.1 mm × 100 mm, 1.7 μm) |
| Mobile Phase | 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | Acetonitrile:acetate buffer (pH 4.0, 100 mM):diethylamine (30:69.85:0.15, v/v) | 0.1% trifluoroacetic acid and acetonitrile |
| Flow Rate | 0.750 mL/min | 1 mL/min | Not explicitly stated |
| Detection | Tandem mass spectrometry (Positive mode) | UV at 242 nm | Photodiode Array (PDA) and Mass Spectrometry |
| Run Time | 6.5 min | 6.0 min | 9 minutes |
Experimental Protocols
Protocol 1: High-Sensitivity Quantification of Imiquimod in Plasma using LC-MS/MS with this compound
This protocol is based on a validated method for the determination of a TLR7 agonist imiquimod compound in minipig plasma.[5]
1. Sample Preparation:
-
To 100 µL of minipig plasma, add a known concentration of this compound solution as the internal standard.
-
Perform supported liquid extraction (SLE) using a 96-well plate.
-
Elute the analytes with tert-butyl-methyl ether.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in 150 µL of a mixture of 0.1% formic acid in acetonitrile-water (50/50, v/v).
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: C18, 50 × 2.1 mm, 2.7 μm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.750 mL/min.
-
Injection Volume: Appropriate for the system.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both imiquimod and this compound.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of imiquimod to this compound against the concentration of the calibration standards.
-
Determine the concentration of imiquimod in the unknown samples from the calibration curve.
Protocol 2: Quantification of Imiquimod in Skin Samples by HPLC-UV
This protocol is adapted from a method for measuring imiquimod in skin penetration studies.[6]
1. Sample Preparation:
-
Excise the skin sample and homogenize.
-
Extract imiquimod from the skin homogenate using a 7:3 (v/v) mixture of methanol and acetate buffer (100 mM, pH 4.0) with the aid of ultrasonication.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 column.
-
Mobile Phase: A mixture of acetonitrile, acetate buffer (pH 4.0, 100 mM), and diethylamine (30:69.85:0.15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: Appropriate for the system.
3. Quantification:
-
Prepare a calibration curve by plotting the peak area of imiquimod against the concentration of the calibration standards.
-
Determine the concentration of imiquimod in the skin extracts from the calibration curve.
Mandatory Visualizations
Imiquimod Signaling Pathway
Imiquimod functions as an agonist for Toll-like receptor 7 (TLR7).[8][9] Its binding initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[8][9][10] This, in turn, results in the production of various pro-inflammatory cytokines, which orchestrate the innate and adaptive immune responses.[9][10]
Caption: Imiquimod's TLR7-mediated signaling cascade.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for the quantification of imiquimod with and without a stable isotope-labeled internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of TLR7 in activation of NF-κB signaling of keratinocytes by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different analytical methods for imiquimod quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of imiquimod, a potent immune response modifier. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing imiquimod, as well as for pharmacokinetic and metabolism studies. This document outlines the experimental protocols and performance data for several common analytical techniques, offering a basis for informed decision-making in a research and development setting.
Quantitative Data Summary
The following tables summarize the key performance parameters of different analytical methods for imiquimod quantification, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with PDA/MS detection, and UV-Vis Spectrophotometry.
Table 1: HPLC Methods for Imiquimod Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C8[1] | C18[2] | C18 | C18[3] |
| Mobile Phase | Acetonitrile:Acetate buffer (pH 4.0, 100 mM):Diethylamine (30:69.85:0.15, v/v)[1] | Phosphate buffer (pH 4.6):Acetonitrile (20:80, v/v)[2] | Acetate buffer (pH 3.7):Acetonitrile (50:50, v/v)[4] | 0.1 M Sodium acetate buffer (pH 4):Acetonitrile (60:40, v/v)[3] |
| Flow Rate | 1.0 mL/min[1][5] | 0.8 mL/min[2] | 1.5 mL/min[4] | 1.0 mL/min[3] |
| Detection (UV) | 242 nm[1][5] | 244 nm[2] | 244 nm[4] | Not Specified |
| Linearity Range | 20 - 2500 ng/mL[1] | 5 - 600 ng/mL[2] | 2 - 8 µg/mL[4] | Not Specified |
| LOD | Not Specified | Not Specified | 0.039 µg/mL[4] | Not Specified |
| LOQ | Not Specified | Not Specified | 1.5 µg/mL[4] | Not Specified |
| Accuracy (% Recovery) | 80 - 100%[1] | Not Specified | 102 ± 2%[4] | Not Specified |
| Precision (%RSD) | < 20% at LOQ[1] | < 2.0%[2] | < 5%[4] | Not Specified |
| Application | Skin penetration studies[1] | Pharmaceutical dosage forms[2] | Stability studies[4] | Nanostructured lipid carriers[3] |
Table 2: UPLC and LC-MS/MS Methods for Imiquimod Quantification
| Parameter | UPLC-PDA/MS Method | LC-MS/MS Method |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6] | C18 (50 x 2.1 mm, 2.7 µm)[7] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile[6] | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[7] |
| Flow Rate | Not Specified | 0.750 mL/min[7] |
| Detection | PDA and Mass Spectrometry (ESI+)[6] | Tandem Mass Spectrometry (Positive Mode)[7] |
| Linearity Range | Not Specified | 1.00 - 200 pg/mL[7] |
| LOD | 0.04 µg/mL[6] | Not Specified |
| LOQ | 0.08 µg/mL[6] | 1.00 pg/mL[7] |
| Accuracy | Not Specified | Within acceptance criteria[7] |
| Precision | Not Specified | Within acceptance criteria[7] |
| Application | Stability indicating method, impurity determination[6] | Pharmacokinetic study in minipig plasma[7] |
Table 3: UV-Vis Spectrophotometry Methods for Imiquimod Quantification
| Parameter | Method 1 | Method 2 |
| Solvent | 0.1N HCl, Phosphate buffer pH 6.8, Methanol[8][9] | Methanol, 0.1N Hydrochloric acid[10] |
| λmax | 244 nm[8][9] | 245 nm (Methanol), 227 nm (0.1N HCl)[10] |
| Linearity Range | 0 - 2.5 µg/mL[8][9] | 0.25 - 2.5 µg/mL (Methanol)[10] |
| Correlation Coefficient (R²) | 0.998 - 0.999[8][9] | 0.996 (Methanol)[10] |
| Application | Bulk drug and delivery systems[8][9] | API estimation[10] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in the tables above.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Method for Skin Penetration Studies [1]
-
Instrumentation: HPLC with UV detection.
-
Column: C8.
-
Mobile Phase: A mixture of acetonitrile, acetate buffer (pH 4.0, 100 mM), and diethylamine in a ratio of 30:69.85:0.15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Sample Preparation: Imiquimod is extracted from skin samples using a 7:3 (v/v) solution of methanol and acetate buffer (100 mM, pH 4.0) with the aid of ultrasonication.
-
-
Method for Pharmaceutical Dosage Forms [2]
-
Instrumentation: RP-HPLC with UV detection.
-
Column: Cosmosil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 4.6) and acetonitrile in a ratio of 20:80 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 244 nm.
-
Sample Preparation (Cream): A sample of cream equivalent to 50 mg of imiquimod is weighed and dissolved in HPLC grade water with a few drops of HCl. The mixture is sonicated for 40 minutes, and then diluted with the mobile phase.
-
2. Ultra-Performance Liquid Chromatography (UPLC-PDA/MS)
-
Stability Indicating Method [6]
-
Instrumentation: UPLC with Photodiode Array (PDA) and Mass Spectrometry (MS) detection.
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation (Cream): 100 mg of imiquimod cream (5% w/w) is weighed, and 20 mL of diluent is added. The mixture is sonicated for 15 minutes, and the volume is made up with the diluent. The solution is then centrifuged and filtered.
-
3. UV-Vis Spectrophotometry
-
Method for Bulk Drug and Delivery Systems [8][9]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvents: 0.1 N HCl, Phosphate buffer pH 6.8, or Methanol.
-
Procedure: A stock solution of imiquimod is prepared in the chosen solvent. Serial dilutions are made to obtain concentrations within the linear range (0-2.5 µg/mL). The absorbance of each solution is measured at the wavelength of maximum absorption (λmax), which is 244 nm. A calibration curve of absorbance versus concentration is then plotted.
-
Visualizations
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Experimental workflow for HPLC-UV analysis of imiquimod.
Caption: Experimental workflow for UPLC-MS/MS analysis of imiquimod.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis of imiquimod.
References
- 1. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Bioanalytical Method Transfer and Cross-Validation for Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of imiquimod, a potent immune response modifier. It focuses on the critical aspects of method transfer and cross-validation, offering insights into the performance of different analytical techniques and providing detailed experimental protocols. This document is intended to assist researchers and drug development professionals in selecting and implementing robust bioanalytical strategies for imiquimod analysis.
Executive Summary
The accurate quantification of imiquimod in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. While various analytical methods have been developed, ensuring consistency and reliability of data across different laboratories or when methods are updated necessitates a thorough method transfer and cross-validation process. This guide compares two common bioanalytical approaches for imiquimod: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The presented data, compiled from various studies, highlights the performance characteristics of each method. Furthermore, this guide outlines the key steps involved in a successful method transfer and cross-validation, in line with regulatory expectations.
Data Presentation: Comparison of Bioanalytical Methods
The following tables summarize the quantitative performance data for representative HPLC-UV and UPLC-MS/MS methods for imiquimod analysis. These values are indicative of the expected performance and should be considered during method selection and development.
Table 1: Performance Characteristics of an HPLC-UV Method for Imiquimod in Skin Samples
| Validation Parameter | Performance Metric |
| Linearity Range | 100 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Recovery | 80 - 100% |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Imiquimod in Topical Cream
| Validation Parameter | Performance Metric |
| Linearity Range | 0.08 - 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantitation (LLOQ) | 0.08 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
| Lower Limit of Detection (LOD) | 0.04 µg/mL |
Experimental Protocols
HPLC-UV Method for Imiquimod in Skin Penetration Studies[1][2]
This method is suitable for quantifying imiquimod in skin samples, such as those obtained from in vitro skin penetration studies.[1][2]
-
Sample Preparation:
-
Chromatographic Conditions:
UPLC-MS/MS Method for Imiquimod and Related Substances in Topical Cream[3]
This stability-indicating method is designed for the quantification of imiquimod and its known related impurities in topical cream formulations.[3]
-
Sample Preparation:
-
A standard stock solution of imiquimod is prepared by dissolving a known amount in a suitable solvent.
-
Working standard solutions are prepared by diluting the stock solution.
-
For the analysis of the cream, a sample is accurately weighed and diluted with an appropriate solvent to bring the concentration within the calibration range.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: Acquity UPLC C18 column (2.1 mm × 100 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient elution using 0.1% trifluoroacetic acid and acetonitrile.[3]
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Run Time: All components are separated within 9 minutes.[3]
-
Mandatory Visualizations
Imiquimod's Mechanism of Action: TLR7 Signaling Pathway
Imiquimod acts as an immune response modifier by activating Toll-like receptor 7 (TLR7).[4][5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of both innate and adaptive immune responses.[4][5]
Caption: Imiquimod activates the TLR7 signaling pathway in antigen-presenting cells.
Experimental Workflow: Bioanalytical Method Transfer and Cross-Validation
The successful transfer of a bioanalytical method from a developing laboratory to a receiving laboratory is crucial for maintaining data integrity in multi-site studies. Cross-validation ensures that the analytical results are comparable and reliable.
Caption: A generalized workflow for bioanalytical method transfer and cross-validation.
References
Safety Operating Guide
Safe Disposal of 3-Hydroxy Imiquimod-d4: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Hydroxy imiquimod-d4, a deuterated analog of a potent immune response modifier. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
I. Understanding the Hazard Profile
This compound, like its parent compound imiquimod, should be handled as a hazardous substance. While specific data for the deuterated form is limited, the safety profile is presumed to be consistent with imiquimod. Imiquimod is classified as toxic if swallowed, a skin irritant, and a serious eye irritant.[1][2]
Hazard Identification and Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 2 / Category 4 | 💀 | Danger / Warning | H300: Fatal if swallowed[2] / H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[2][3] |
II. Procedural Steps for Proper Disposal
The primary principle for the disposal of this compound is to treat it as a chemical waste product. It must be disposed of through an approved and licensed waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves (double gloving is recommended), and safety glasses with side shields or chemical splash goggles.[3][4][5]
-
Waste Container:
-
Designate a specific, leak-proof, and sealable container for this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the primary hazards on the label (e.g., "Toxic," "Irritant").
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.[3][4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must also be placed in the designated hazardous waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] Rinse the original container with a suitable solvent (e.g., ethanol or methanol) three times. Collect the rinsate in a separate, labeled hazardous waste container for liquid solvent waste.
-
-
Storage:
-
Final Disposal:
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[1]
-
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area and ensure adequate ventilation.[1][3]
-
Avoid breathing any dust.[3]
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or scoop up the material and place it in the designated hazardous waste container.[4][5]
-
Clean the spill area thoroughly with a suitable detergent or solvent.[4]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][5]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[3][5]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse the mouth with water.[1][3][5]
-
Logical Relationship of Safety Measures:
Caption: Interrelation of hazard awareness and control measures for safety.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and Safety Data Sheets for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
